2,5-Diamino-2-methylpentanoic acid hydrochloride
Description
The exact mass of the compound 2,5-Diamino-2-methylpentanoic acid hydrochloride is 182.0822054 g/mol and the complexity rating of the compound is 127. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Diamino-2-methylpentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diamino-2-methylpentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-diamino-2-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-6(8,5(9)10)3-2-4-7;/h2-4,7-8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXIQKQOWMZWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594360 | |
| Record name | 2-Methylornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55301-49-0, 52372-32-4 | |
| Record name | NSC122869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diamino-2-methylpentanoic acid hydrochloride: Discovery and History
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-Diamino-2-methylpentanoic acid hydrochloride, a compound of significant interest in the field of biochemistry and pharmacology. Also known as α-methylornithine, its history is intrinsically linked to the study of polyamine biosynthesis and the development of enzyme inhibitors. This document will delve into the initial discovery of its biological activity, trace the evolution of its chemical synthesis, and provide detailed experimental protocols for key synthetic methodologies.
Introduction: The Significance of α-Methylornithine
2,5-Diamino-2-methylpentanoic acid, and its hydrochloride salt, is a structural analog of the amino acid ornithine. The introduction of a methyl group at the alpha-position creates a chiral center and sterically hinders enzymatic reactions that would otherwise process ornithine. This seemingly minor structural modification has profound biological consequences, primarily its potent and specific inhibition of the enzyme ornithine decarboxylase (ODC).[1]
ODC is the rate-limiting enzyme in the biosynthesis of polyamines, a class of aliphatic cations essential for cell growth, differentiation, and proliferation.[2][3] Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer and parasitic infections.[2][4] The discovery of inhibitors of ODC, therefore, opened a new avenue for therapeutic intervention. α-Methylornithine was one of the earliest and most studied of these inhibitors, playing a crucial role in elucidating the function of polyamines and paving the way for the development of other ODC-targeted drugs.[1]
This guide will explore the historical context of this discovery and provide a detailed examination of the chemical synthesis methodologies that have been developed to produce this important research compound.
Historical Perspective: The Dawn of ODC Inhibition
The story of 2,5-diamino-2-methylpentanoic acid is inseparable from the burgeoning field of polyamine research and the quest for enzyme inhibitors in the mid-20th century.
The Discovery of Ornithine Decarboxylase and its Importance
The enzyme ornithine decarboxylase (ODC) was first identified in the 1960s, and its role as the initial and rate-limiting step in polyamine biosynthesis was quickly established.[3] Researchers observed that rapidly proliferating tissues, such as in cancerous tumors and embryonic development, exhibited significantly elevated ODC activity. This correlation sparked immense interest in ODC as a potential target for anticancer therapies.[4][5]
The Emergence of α-Methylornithine as a Key Inhibitor
In 1974 , a seminal paper by Abdel-Monem, Newton, and Weeks described the synthesis and biological evaluation of DL-α-methylornithine as a potent inhibitor of ODC.[1] This publication is a landmark in the history of this compound, as it was the first to thoroughly characterize its inhibitory activity against ODC. Their work demonstrated that α-methylornithine acts as a competitive inhibitor of the enzyme, effectively blocking the production of putrescine, the precursor to other polyamines.[1]
Subsequent research in the following years further solidified the importance of α-methylornithine as a research tool. A 1978 publication by the same research group detailed the synthesis of fourteen structural analogs of ornithine and confirmed that the L-enantiomer of α-methylornithine was the more potent inhibitor.[6] These early studies were instrumental in defining the structural requirements for ODC inhibition and spurred further research into developing even more potent and specific inhibitors, such as the later-discovered α-difluoromethylornithine (DFMO).[4][7]
Evolution of Synthesis Methodologies
The synthesis of α-methyl-α-amino acids like 2,5-diamino-2-methylpentanoic acid has been a subject of considerable interest in organic chemistry. Over the years, several methods have been developed, ranging from classical racemic syntheses to more modern asymmetric approaches.
Early Racemic Syntheses: The Foundation
The initial syntheses of α-methylornithine produced a racemic mixture of the D and L enantiomers. These early methods, while not stereoselective, were crucial for providing the material needed for the initial biological studies. Two classical methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, were adapted for the preparation of α-methylated analogs.[8][9]
3.1.1. The Strecker Synthesis
The Strecker synthesis, first described in 1850, is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide.[8][9] For the synthesis of an α-methyl-α-amino acid, a ketone is used as the starting material. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.
3.1.2. The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin intermediate from a ketone, cyanide, and ammonium carbonate.[6] This hydantoin can then be hydrolyzed to yield the desired α-methyl-α-amino acid. The 1978 paper by Abdel-Monem et al. explicitly mentions the use of a Bucherer-type reaction for the synthesis of ornithine analogs.[6]
Alkylation of Amino Acid Precursors
Another common strategy for the synthesis of α-methylornithine involves the alkylation of a suitable precursor. The 1978 study by Abdel-Monem's group also employed the alkylation of the carbanion derived from ethyl acetamidocyanoacetate.[6] This method involves the introduction of the aminopropyl side chain of ornithine onto a glycine equivalent that already contains the α-methyl group or is subsequently methylated.
Asymmetric Synthesis: Accessing Enantiomerically Pure α-Methylornithine
As the understanding of the differential biological activity of the enantiomers of α-methylornithine grew, so did the need for methods to produce the individual stereoisomers. This led to the development of asymmetric syntheses. While a detailed exploration of all asymmetric methods is beyond the scope of this guide, it is important to note the general strategies, which often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic routes to 2,5-diamino-2-methylpentanoic acid and its hydrochloride salt.
Racemic Synthesis via Alkylation of Ethyl Acetamidocyanoacetate (Adapted from Abdel-Monem et al., 1978)
This method provides a racemic mixture of α-methylornithine.
Step 1: Synthesis of Ethyl 2-acetamido-2-cyano-5-phthalimidopentanoate
-
To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, add ethyl acetamidocyanoacetate.
-
Stir the mixture until a clear solution is obtained.
-
Add N-(3-bromopropyl)phthalimide and reflux the mixture.
-
After the reaction is complete, cool the mixture and filter to remove the sodium bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to yield pure ethyl 2-acetamido-2-cyano-5-phthalimidopentanoate.
Step 2: Hydrolysis and Decarboxylation to DL-α-Methylornithine
-
Reflux the product from Step 1 with concentrated hydrochloric acid.
-
This step hydrolyzes the ester, amide, cyano, and phthalimido groups and also causes decarboxylation.
-
After reflux, cool the reaction mixture and filter to remove the phthalic acid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to the isoelectric point of ornithine to precipitate the free amino acid.
-
Alternatively, the residue can be further processed to obtain the hydrochloride salt (see Protocol 4.3).
Causality Behind Experimental Choices:
-
Sodium ethoxide is used as a strong base to deprotonate the α-carbon of ethyl acetamidocyanoacetate, forming a nucleophilic carbanion.
-
N-(3-bromopropyl)phthalimide serves as the electrophile to introduce the three-carbon side chain of ornithine. The phthalimide group is a convenient protecting group for the terminal amine.
-
Concentrated hydrochloric acid is a strong acid capable of hydrolyzing all the functional groups in a single step.
General Protocol for the Bucherer-Bergs Synthesis of α-Methyl-α-Amino Acids
This is a general procedure that can be adapted for the synthesis of α-methylornithine by using a suitable protected keto-precursor.
Step 1: Formation of the Hydantoin
-
In a suitable pressure vessel, combine the starting ketone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Seal the vessel and heat the mixture with stirring.
-
After the reaction period, cool the vessel and carefully vent any excess pressure.
-
The hydantoin product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the hydantoin by filtration and wash with cold water.
Step 2: Hydrolysis of the Hydantoin
-
Heat the hydantoin with a strong base (e.g., aqueous barium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid) under reflux.
-
After hydrolysis is complete, cool the reaction mixture.
-
If a base was used, neutralize the solution with an acid (e.g., sulfuric acid to precipitate barium sulfate) and filter.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid to induce precipitation.
-
Collect the amino acid by filtration.
Causality Behind Experimental Choices:
-
Potassium cyanide and ammonium carbonate provide the necessary reagents (cyanide, ammonia, and carbonate) for the formation of the hydantoin ring.
-
Heating in a sealed vessel is often necessary to drive the reaction to completion, as some of the reactants are volatile.
-
Strong acid or base hydrolysis is required to open the stable hydantoin ring.
Preparation of 2,5-Diamino-2-methylpentanoic acid hydrochloride
This protocol describes the conversion of the free amino acid (α-methylornithine) to its hydrochloride salt.
-
Dissolve the purified 2,5-diamino-2-methylpentanoic acid in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Alternatively, dissolve the amino acid in an anhydrous solvent like methanol or ethanol and bubble dry hydrogen chloride gas through the solution.[10]
-
The hydrochloride salt will precipitate from the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether or acetone) to remove any excess acid and water.[10]
-
Dry the product under vacuum to obtain pure 2,5-diamino-2-methylpentanoic acid hydrochloride.
Causality Behind Experimental Choices:
-
The use of hydrochloric acid provides the chloride counterion and protonates the amino groups of the amino acid, forming the salt.
-
Cooling the solution and using anhydrous solvents helps to maximize the precipitation of the hydrochloride salt, which is generally more soluble in water than the free amino acid.[11]
-
Washing with a non-polar, anhydrous solvent removes impurities without dissolving the desired salt.
Data Presentation
| Property | 2,5-Diamino-2-methylpentanoic acid | 2,5-Diamino-2-methylpentanoic acid hydrochloride |
| IUPAC Name | 2,5-Diamino-2-methylpentanoic acid | 2,5-Diamino-2-methylpentanoic acid hydrochloride |
| Synonyms | α-Methylornithine | α-Methylornithine hydrochloride |
| Molecular Formula | C6H14N2O2 | C6H15ClN2O2 |
| Molecular Weight | 146.19 g/mol | 182.65 g/mol |
| CAS Number | 48047-94-5 | 52372-32-4 |
Visualizations
Synthesis Pathway: Alkylation of Ethyl Acetamidocyanoacetate
Caption: Alkylation route to DL-α-Methylornithine.
Synthesis Pathway: Bucherer-Bergs Reaction
Caption: General Bucherer-Bergs synthesis pathway.
Conversion to Hydrochloride Salt
Caption: Formation of the hydrochloride salt.
Conclusion
2,5-Diamino-2-methylpentanoic acid hydrochloride, or α-methylornithine hydrochloride, holds a significant place in the history of biochemical research. Its discovery as a potent inhibitor of ornithine decarboxylase in the early 1970s was a pivotal moment, providing scientists with a powerful tool to investigate the crucial roles of polyamines in cellular processes. The development of its synthesis, from early racemic methods to more refined asymmetric approaches, reflects the broader advancements in organic chemistry. This guide has aimed to provide a comprehensive historical and technical overview of this important compound, equipping researchers and drug development professionals with a deeper understanding of its origins and synthesis. The continued study of ODC and its inhibitors remains a promising area for the development of new therapeutics, and the foundational work done with α-methylornithine continues to be relevant today.
References
- CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents. (n.d.).
- Abdel-Monem, M. M., Newton, N. E., & Weeks, C. E. (1974). Inhibitors of polyamine biosynthesis. 1. Alpha-methyl-(plus or minus)-ornithine, an inhibitor of ornithine decarboxylase. Journal of Medicinal Chemistry, 17(4), 447–451.
- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). Journal of Medicinal Chemistry.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 2). CrystEngComm.
- How to convert amino acid to its hydrochloride? (2016, November 30).
- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). OSTI.GOV.
- US3168558A - Ornithine synthesis - Google Patents. (n.d.).
- EP0326766A1 - 5-Substituted ornithine derivatives - Google Patents. (n.d.).
- US4408079A - Preparation of alpha-alkylacroleins - Google Patents. (n.d.).
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Ornithine decarboxylase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Discovery of Potent and Selective Inhibitors of Trypanosoma brucei Ornithine Decarboxylase - PMC. (n.d.). Retrieved from [Link]
- US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.).
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Synthesis of α-Amino Acids. (n.d.). Retrieved from [Link]
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26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022, September 25). Retrieved from [Link]
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Ornithine decarboxylase - Wikipedia. (n.d.). Retrieved from [Link]
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Pharmaceutically active ornitihine derivatives, ammonium salts thereof and methods of making same - Patent US-2007219204-A1 - PubChem. (n.d.). Retrieved from [Link]
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Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PubMed. (2021, September 21). Retrieved from [Link]
-
An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters - PubMed. (2010, March 5). Retrieved from [Link]
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).
- Bey, P., Vevert, J. P., Van Dorsselaer, V., & Kolb, M. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry, 21(1), 50–55.
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2,5-Diamino-2-methylpentanoic Acid Hydrochloride: Mechanisms and Applications in Polyamine Biosynthesis Modulation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical pathways, mechanistic profiling, and self-validating experimental workflows for polyamine depletion.
Introduction: The Polyamine Biosynthesis Pathway
Polyamines—specifically putrescine, spermidine, and spermine—are ubiquitous, highly charged aliphatic cations that are fundamentally required for eukaryotic cell growth, differentiation, and DNA replication 1. The biosynthesis of these molecules is tightly regulated, beginning with the conversion of L-ornithine to putrescine. This initial, rate-limiting step is catalyzed by the enzyme Ornithine Decarboxylase (ODC) .
Because ODC exhibits an exceptionally rapid turnover rate and its activity spikes dramatically during the G1 phase of the cell cycle, it is a primary pharmacological target for arresting cellular proliferation, particularly in neoplastic and rapidly dividing tissues 2. To probe this pathway, researchers rely on 2,5-diamino-2-methylpentanoic acid hydrochloride (commonly referred to as
Caption: Polyamine biosynthesis pathway highlighting ODC inhibition by α-methylornithine.
Mechanistic Profiling of -Methylornithine
As application scientists, we must understand the precise enzymatic causality behind an inhibitor to design robust assays.
Topographical Competition
(+)-
Decarboxylation-Dependent Transamination (Inactivation)
Beyond simple competition,
During the attempted catalytic cycle, incorrect protonation of the quinoid intermediate—formed by the decarboxylation of the enzyme-bound pyridoxal phosphate (PLP)-substrate Schiff base—forces a decarboxylation-dependent transamination 5. This aberrant protonation converts the essential PLP cofactor into pyridoxamine phosphate, leaving the ODC enzyme completely inactive until a fresh PLP molecule can be recruited to restore activity [[5]]().
Experimental Methodologies: Inducing Polyamine Limitation In Vitro
When designing a protocol to study polyamine starvation (e.g., observing cytocidal effects in tumor cells or DNA synthesis reduction in lymphocytes), the experimental system must be self-validating. The following workflow ensures that the observed phenotypes are causally linked to ODC inhibition rather than off-target drug toxicity.
Cell Culture and Synergistic Treatment Protocol
-
Cell Seeding: Plate the target cells (e.g., CHO cells or activated lymphocytes) at an appropriate density (e.g.,
cells/cm²).-
Critical Causality Note: Cells must be cultured in medium supplemented with dialyzed fetal bovine serum (FBS) . Standard FBS contains trace polyamines and polyamine oxidases. If non-dialyzed serum is used, cells will scavenge exogenous polyamines from the media, entirely masking the effect of the ODC inhibitor 6.
-
-
Inhibitor Application: Apply
-MO at a concentration of 1 to 5 mM.-
Synergistic Design: To achieve profound DNA synthesis inhibition, co-administer
-MO with Methylglyoxal bis(guanylhydrazone) (MGBG). MGBG blocks downstream spermidine/spermine synthesis but causes a massive, compensatory accumulation of putrescine. Adding -MO blocks this putrescine spike, resulting in complete polyamine starvation 1.
-
-
Incubation: Incubate for 48–72 hours.
-MO-treated cells will typically exhibit a continuous decline in intracellular polyamines and shift to a steady-state growth rate approximately twofold slower than untreated controls 6. -
Self-Validation (Rescue Assay): To prove the cytostatic effect is strictly due to polyamine depletion, treat a parallel control group with
-MO + exogenous putrescine (10-50 µM). If DNA replication and cell growth are successfully restored, the system is validated 1.
Caption: Step-by-step workflow for in vitro polyamine depletion and validation.
Quantitative Data and Kinetic Impact
The efficacy of 2,5-diamino-2-methylpentanoic acid hydrochloride is best demonstrated by its impact on intracellular polyamine pools and subsequent DNA synthesis rates. The table below summarizes quantitative trends observed in isolated lymphocyte models 7.
| Treatment Condition | Intracellular Putrescine | Intracellular Spermidine | Relative DNA Synthesis Rate |
| Control (Untreated) | 100% (Baseline) | 100% (Baseline) | 100% |
| Undetectable | Reduced | ~90% | |
| MGBG (alone) | Highly Elevated | Undetectable | ~45% |
| Undetectable | Undetectable | ~25% |
Data Interpretation: While
Conclusion
For drug development professionals and biochemists, 2,5-diamino-2-methylpentanoic acid hydrochloride remains an indispensable tool for interrogating the polyamine biosynthesis pathway. By exploiting its dual mechanism of competitive inhibition and decarboxylation-dependent transamination, researchers can reliably induce polyamine limitation, thereby uncovering the critical role these cations play in cellular proliferation and DNA replication.
References
1.[3] National Center for Biotechnology Information (NIH). alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem. Retrieved from: 2.[4] Relyea, N., & Rando, R. R. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. Retrieved from: 3.[2] Linden, M., Oredsson, S., & Heby, O. (1980). Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo. Cancer Letters. Retrieved from: 4.[5] O'Leary, M. H., & Herreid, R. M. (1978). Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Biochemistry. Retrieved from: 5.[1] Fillingame, R. H., et al. (1977). Inhibition of the synthesis of polyamines and DNA in activated lymphocytes by a combination of alpha-methylornithine and methylglyoxal bis(guanylhydrazone). Cancer Research. Retrieved from: 6.[6] Harada, J. J., Porter, C. W., & Morris, D. R. (1981). Induction of polyamine limitation in Chinese hamster ovary cells by alpha-methylornithine. Journal of Cellular Physiology. Retrieved from: 7.[7] Seyfried, C. E., & Morris, D. R. (1979). Cellular polyamine depletion reduces DNA synthesis in isolated lymphocyte nuclei. PubMed. Retrieved from:
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- 1. Inhibition of the synthesis of polyamines and DNA in activated lymphocytes by a combination of alpha-methylornithine and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of polyamine limitation in Chinese hamster ovary cells by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular polyamine depletion reduces DNA synthesis in isolated lymphocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis, Biological Activity, and Therapeutic Potential of 2,5-Diamino-2-methylpentanoic Acid Hydrochloride and its Structural Analogs: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2,5-diamino-2-methylpentanoic acid hydrochloride, a structural analog of the amino acid ornithine, and its derivatives. This class of compounds has garnered significant interest within the scientific and drug development communities due to its potent and specific inhibition of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. Elevated ODC activity is a hallmark of rapidly proliferating cells, making it a key target in oncology and infectious diseases. This guide will delve into the synthetic chemistry, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of these analogs. Detailed experimental protocols for synthesis, purification, characterization, and biological evaluation are provided to enable researchers to explore and advance this promising class of therapeutic agents.
Introduction: The Significance of Ornithine Decarboxylase Inhibition
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their biosynthesis is tightly regulated, with ornithine decarboxylase (ODC) serving as the first and rate-limiting enzyme in this pathway. ODC catalyzes the conversion of ornithine to putrescine.[1] Dysregulation of polyamine metabolism, often characterized by elevated ODC activity and polyamine levels, is a common feature of various pathological conditions, most notably cancer and parasitic infections.[1][2] This makes ODC a compelling target for therapeutic intervention.
2,5-Diamino-2-methylpentanoic acid, also known as α-methylornithine, is a potent inhibitor of ODC.[3] The introduction of a methyl group at the α-carbon of ornithine sterically hinders the decarboxylation reaction, leading to the inhibition of polyamine synthesis. This guide will explore the chemical and biological properties of α-methylornithine hydrochloride and its structural analogs, providing a foundation for their further development as therapeutic agents.
Synthetic Strategies for α-Methylornithine and its Analogs
The synthesis of α-methylated amino acids like 2,5-diamino-2-methylpentanoic acid presents unique challenges due to the steric hindrance around the α-carbon. Several synthetic routes have been developed to overcome these challenges and to allow for the introduction of various functional groups to explore structure-activity relationships.
General Synthetic Approach: A Step-by-Step Protocol
A common strategy for the synthesis of α-methylornithine involves the alkylation of a protected glycine equivalent, followed by functional group manipulations to introduce the δ-amino group and subsequent deprotection. The following is a generalized, multi-step protocol that can be adapted for the synthesis of various analogs.
Experimental Protocol: Synthesis of 2,5-Diamino-2-methylpentanoic Acid Hydrochloride
Step 1: Synthesis of a Protected α-Methylated Precursor
-
Starting Material: A suitable N-protected glycine derivative (e.g., ethyl N-benzylideneglycinate).
-
Deprotonation: Treat the starting material with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Alkylation: Add methyl iodide to the enolate solution to introduce the α-methyl group.
-
Second Alkylation: After a second deprotonation step with LDA, introduce a protected 3-carbon unit containing a masked amino group (e.g., 1-bromo-3-phthalimidopropane).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Hydrolysis: Subject the purified intermediate to acidic hydrolysis (e.g., refluxing with 6M HCl) to remove all protecting groups (e.g., phthalimide and ester).
-
Purification: After cooling, the product will precipitate as the hydrochloride salt. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-diamino-2-methylpentanoic acid hydrochloride.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product and intermediates using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.
-
Purity Analysis: Assess the purity using High-Performance Liquid Chromatography (HPLC).
Synthesis of Structural Analogs
The general synthetic scheme can be modified to produce a variety of structural analogs. For instance, different alkyl halides can be used in the second alkylation step to vary the length of the side chain. Modifications at the δ-amino group can be achieved by using different protected amino-alkyl halides.
Structure-Activity Relationships (SAR) of ODC Inhibitors
The inhibitory potency of ornithine analogs against ODC is highly dependent on their structural features. Understanding these structure-activity relationships is crucial for the rational design of more effective inhibitors.
| Structural Modification | Effect on ODC Inhibition | Rationale |
| α-Methylation | Generally increases potency | The methyl group at the α-carbon sterically hinders the decarboxylation reaction catalyzed by ODC.[3] |
| Chain Length | Optimal length is similar to ornithine | The active site of ODC is sterically constrained, and significant deviations from the natural substrate's chain length can reduce binding affinity. |
| Modifications at the δ-Amino Group | Can be tolerated, but bulky groups may decrease activity | The δ-amino group is important for binding to the active site, likely through interactions with acidic residues. |
| Introduction of Fluorine | Can increase potency | The strong electron-withdrawing nature of fluorine can enhance the binding affinity of the inhibitor to the enzyme. Difluoromethylornithine (DFMO) is a well-known example.[1] |
Logical Relationship of SAR:
Caption: Structure-Activity Relationship Logic.
Biological Evaluation of ODC Inhibitors
The biological activity of 2,5-diamino-2-methylpentanoic acid analogs is primarily assessed through their ability to inhibit ODC and subsequently affect cell proliferation.
In Vitro ODC Inhibition Assay
Several methods can be employed to measure ODC activity in vitro. The most common is a radiometric assay that measures the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.
Experimental Protocol: Radiometric ODC Inhibition Assay
-
Enzyme Source: Purified recombinant ODC or cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), pyridoxal-5'-phosphate (PLP, a cofactor for ODC), dithiothreitol (DTT), and the test inhibitor at various concentrations.
-
Initiation: Add the enzyme source to the reaction mixture and pre-incubate for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding [1-¹⁴C]-L-ornithine.
-
CO₂ Trapping: The reaction is carried out in a sealed vessel containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Quantification: Measure the radioactivity trapped on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the ODC activity.
-
Data Analysis: Calculate the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the ODC activity.
Workflow for ODC Inhibition Assay:
Caption: Radiometric ODC Inhibition Assay Workflow.
Cell-Based Assays
The anti-proliferative effects of ODC inhibitors can be evaluated in various cell lines, particularly cancer cell lines known to have high ODC activity.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 9L rat brain tumor cells) in a 96-well plate at a suitable density.[3]
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Mechanism of Action and Therapeutic Potential
The primary mechanism of action of 2,5-diamino-2-methylpentanoic acid and its analogs is the inhibition of ODC, leading to the depletion of intracellular polyamines. This has profound effects on cellular processes that are highly dependent on polyamines.
Signaling Pathway of ODC and its Inhibition:
Caption: ODC Catalyzed Polyamine Biosynthesis and Inhibition.
Therapeutic Applications
-
Oncology: The anti-proliferative effects of ODC inhibitors make them attractive candidates for cancer therapy. They have been investigated for the treatment of various cancers, including neuroblastoma, colon cancer, and skin cancer.[2]
-
Infectious Diseases: Some parasites, such as Trypanosoma brucei (the causative agent of African sleeping sickness), are highly dependent on polyamine biosynthesis for their survival. The ODC inhibitor eflornithine (DFMO) is a registered drug for this indication.[1]
-
Other Conditions: ODC inhibitors have also been explored for the treatment of other conditions characterized by excessive cell proliferation, such as psoriasis and hirsutism.[2]
Potential Off-Target Effects
While ODC is the primary target, it is important for drug development professionals to consider potential off-target effects. High concentrations of some ornithine analogs may interfere with other metabolic pathways involving amino acids.[3] Comprehensive secondary pharmacology screening is essential to identify any unintended interactions with other enzymes or receptors.[4][5]
Conclusion and Future Directions
2,5-Diamino-2-methylpentanoic acid hydrochloride and its structural analogs represent a promising class of compounds with significant therapeutic potential. Their ability to potently and specifically inhibit ornithine decarboxylase provides a powerful tool to modulate polyamine metabolism in various disease states. Future research should focus on the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, as well as a thorough evaluation of their long-term safety and efficacy in preclinical and clinical settings. The detailed protocols and scientific insights provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds into novel therapeutics.
References
-
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
-
Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. (2020). MDPI. [Link]
-
What are ODC inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. (2018). PubMed. [Link]
-
Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. (1982). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | C25H44N2O4 | CID 71558785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease [mdpi.com]
In-Depth Technical Guide: Cellular Uptake and Metabolism of 2,5-Diamino-2-methylpentanoic Acid Hydrochloride (α-Methylornithine)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The regulation of polyamine biosynthesis is a critical node in cellular proliferation, making it a prime target for oncological and hyperproliferative disease research. 2,5-Diamino-2-methylpentanoic acid hydrochloride , commonly known as α-methylornithine (α-MO) , is a potent, competitive inhibitor of ornithine decarboxylase (ODC)[1]. By mimicking the natural substrate L-ornithine, α-MO hijacks cellular amino acid transport systems to enter the cytoplasm, where it effectively neutralizes ODC activity through a decarboxylation-dependent transamination mechanism[2].
This whitepaper synthesizes the biophysical properties, transport mechanisms, and intracellular metabolic consequences of α-MO. Furthermore, it provides field-proven, self-validating experimental protocols for quantifying its cellular uptake and its downstream impact on polyamine pools.
Chemical Identity & Structural Rationale
The pharmacological efficacy of α-MO is deeply rooted in its structural homology to L-ornithine. The addition of a methyl group at the alpha-carbon is the critical modification that shifts the molecule from a metabolic substrate to a mechanism-based enzyme inactivator.
Quantitative Data: Physicochemical Properties
Table 1: Core chemical identifiers and properties of α-MO hydrochloride.
| Property | Value | Biological Relevance |
| IUPAC Name | 2,5-diamino-2-methylpentanoic acid hydrochloride | Standardized nomenclature[3]. |
| Molecular Formula | C₆H₁₅ClN₂O₂ | Represents the stable hydrochloride salt[3]. |
| Molecular Weight | 182.65 g/mol (Salt) / 146.19 g/mol (Free Base) | Low molecular weight facilitates rapid diffusion and transport[1][3]. |
| PubChem CID | 2113 (Free Base) | Primary database identifier[1]. |
| Target Enzyme | Ornithine Decarboxylase (ODC) | Rate-limiting enzyme in polyamine synthesis[2]. |
Cellular Uptake Dynamics: Exploiting the y+ Transport System
Because α-MO is highly polar and exists as a cationic amino acid at physiological pH, it cannot passively diffuse across the hydrophobic lipid bilayer. Instead, its cellular uptake is strictly mediated by membrane transport proteins.
The Causality of Transport: Rapidly dividing cells (such as neoplastic tissues) have an amplified metabolic demand for polyamines to support DNA replication and chromatin stabilization. To meet this demand, these cells upregulate Cationic Amino Acid Transporters (CATs) , specifically CAT1 (SLC7A1) and CAT2 (SLC7A2) , as well as the y+L system (SLC7A6/SLC7A7) [4].
Because α-MO is structurally analogous to L-ornithine and L-arginine, it acts as a "Trojan horse." It competitively binds to the substrate recognition sites of CAT1 and CAT2, exploiting the cell's own upregulated transport machinery to gain intracellular access[4]. The transport is sodium-independent and driven by the plasma membrane potential, allowing α-MO to accumulate against a concentration gradient.
Intracellular Metabolism & Target Engagement
Once inside the cytoplasm, α-MO targets Ornithine Decarboxylase (ODC). The causality behind its inhibitory power lies in the precise disruption of the enzyme's catalytic cycle.
Mechanism of ODC Inactivation
ODC relies on the cofactor Pyridoxal Phosphate (PLP) . Under normal physiological conditions, L-ornithine forms a Schiff base with PLP, followed by decarboxylation via a quinoid intermediate, ultimately releasing putrescine.
When α-MO enters the active site, the initial Schiff base forms normally. However, the steric bulk of the alpha-methyl group distorts the geometry of the quinoid intermediate. This spatial misalignment causes the intermediate to undergo incorrect protonation . Instead of completing the decarboxylation cycle, the protonation triggers a transamination reaction. This aberrant pathway converts the essential PLP cofactor into pyridoxamine phosphate (PMP) and releases 5-amino-2-pentanone[2]. The conversion of PLP to PMP strips the ODC apoenzyme of its active cofactor, rendering it catalytically dead.
Downstream Metabolic Consequences
The blockade of ODC creates a severe bottleneck in polyamine biosynthesis, leading to profound alterations in intracellular metabolite pools and subsequent cytostasis. Studies on 9L rat brain tumor cells demonstrate the timeline and severity of this depletion[5].
Table 2: Impact of 10 mM α-MO on Intracellular Polyamine Pools (9L Rat Brain Tumor Cells)
| Metabolite | Relative Content (% of Control) | Time to Max Depletion | Causality & Biological Implication |
| Putrescine | < 5% | 12 hours | Direct result of ODC inactivation; primary product is halted[5]. |
| Spermidine | < 20% | 48 hours | Secondary depletion as existing putrescine reserves are consumed[5]. |
| Spermine | 150% - 200% | 48 hours | Compensatory upregulation of spermine synthase and reduced retroconversion[5]. |
The cytostatic effect induced by α-MO is highly specific to polyamine depletion, as evidenced by the fact that cellular proliferation can be fully rescued by the exogenous addition of putrescine[5].
Polyamine biosynthesis pathway illustrating the targeted blockade of ODC by α-methylornithine.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the cellular uptake and metabolic impact of α-MO, experimental designs must account for rapid metabolite turnover and extraction losses. The following protocols are engineered as self-validating systems.
Protocol A: LC-MS/MS Quantification of α-MO Uptake and Polyamine Pools
This protocol simultaneously measures the intracellular accumulation of α-MO and the resulting depletion of polyamines.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed target cells (e.g., 9L tumor cells) at
cells/flask. Incubate with 10 mM to 50 mM α-MO for 12 to 48 hours[5]. -
Transport Arrest (Critical Step): Remove media and immediately wash the monolayer three times with ice-cold PBS .
-
Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts the conformational changes of the SLC7A1/SLC7A2 transporters, preventing the efflux of α-MO during the wash steps.
-
-
Cell Lysis & Protein Precipitation: Add 0.5 mL of 0.2 M Perchloric Acid (PCA) containing 10 µM of 1,7-diaminoheptane (Internal Standard).
-
Causality: PCA instantly denatures proteins, halting all residual ODC and polyamine oxidase activity. The highly basic polyamines and α-MO remain fully protonated and soluble in the acidic supernatant. 1,7-diaminoheptane acts as an internal standard to self-validate the extraction efficiency and correct for LC-MS/MS matrix effects.
-
-
Extraction: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 30 seconds. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Derivatization (Optional but Recommended): React the PCA supernatant with dansyl chloride to increase the hydrophobicity of the polyamines, enhancing retention on a C18 reverse-phase column.
-
LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify α-MO, putrescine, spermidine, and spermine against standard curves.
Protocol B: Radiometric ODC Activity Assay
To confirm that the observed polyamine depletion is due to direct ODC inhibition rather than transcriptional downregulation, an in vitro radiometric assay is required.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse untreated cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and 2.5 mM dithiothreitol (DTT).
-
Reaction Setup: In a sealed reaction vial equipped with a center well, combine the cell lysate, 50 µM PLP, and varying concentrations of α-MO (0.1 mM to 10 mM).
-
Substrate Introduction: Initiate the reaction by adding 0.5 µCi of L-[1-¹⁴C]ornithine .
-
¹⁴CO₂ Trapping: Place a filter paper soaked in 20 µL of hyamine hydroxide (or 2M KOH) into the center well. Incubate at 37°C for 60 minutes.
-
Causality: As ODC decarboxylates the L-[1-¹⁴C]ornithine, it releases ¹⁴CO₂ gas. The highly alkaline hyamine hydroxide in the center well acts as a chemical trap, capturing the radioactive gas as a stable carbonate salt.
-
-
Termination: Inject 0.2 mL of 10% trichloroacetic acid (TCA) through the septum into the main reaction mixture to stop the enzyme and drive all remaining ¹⁴CO₂ into the center well.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial to quantify the captured ¹⁴CO₂, which is directly proportional to ODC activity.
Standardized experimental workflow for quantifying α-methylornithine uptake and metabolism.
References
-
Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed. National Institutes of Health (NIH).[Link]
-
Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells - PubMed. National Institutes of Health (NIH).[Link]
-
alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem. National Institutes of Health (NIH).[Link]
-
Transport of L-Arginine Related Cardiovascular Risk Markers. MDPI.[Link]
Sources
- 1. alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-diamino-2-methyl-pentanoic acid hydrochloride 96% | CAS: 52372-32-4 | AChemBlock [achemblock.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Studies on 2,5-Diamino-2-methylpentanoic Acid Hydrochloride
[1]
Executive Summary
2,5-Diamino-2-methylpentanoic acid hydrochloride , commonly referred to as
Chemical & Physical Characterization[2][3][4]
Before initiating biological assays, the compound must be fully characterized to ensure batch consistency.
Identity Profile
| Parameter | Specification |
| IUPAC Name | 2,5-Diamino-2-methylpentanoic acid hydrochloride |
| Common Name | |
| CAS Number (HCl) | 52372-32-4 |
| CAS Number (Free Base) | 480-48-8 |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol (HCl salt) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1][2] |
| pKa Values |
Structural Integrity
The introduction of the methyl group at the
Mechanism of Action: The Polyamine Pathway
13Pathway Visualization
The following diagram illustrates the specific intervention point of
Caption:
Synthesis & Purification Strategy
For preliminary studies, a robust synthesis route is required to generate sufficient quantities of the racemic or enantiopure material. The Phase-Transfer Catalyzed Alkylation of a protected glycine equivalent is a standard, scalable approach.
Synthesis Protocol (Racemic Route)
Objective: Synthesis of DL-
-
Substrate Preparation: Start with an ornithine precursor, such as 3-aminopropyl-hydantoin or a protected ornithine derivative where the
-amine is masked (e.g., phthalimide).[1] - -Methylation:
-
Deprotection:
-
Acid hydrolysis (6N HCl, reflux, 12-24h) removes protecting groups and opens the hydantoin ring (if used).
-
-
Purification:
-
Use ion-exchange chromatography (Dowex 50W-X8).[1]
-
Elute with
gradient. -
Convert to HCl salt by adding dilute HCl and lyophilizing.
-
Quality Control Check:
-
1H NMR (
): Confirm methyl singlet at ~1.5 ppm. -
Mass Spec:
(free base).
In Vitro Biological Evaluation Protocols
To validate
Protocol A: ODC Activity Assay ( Release)
This is the gold standard for measuring ODC inhibition. It measures the release of radioactive CO
Reagents:
-
L-[1-
C]Ornithine.[1] -
ODC Assay Buffer (Tris-HCl, Pyridoxal-5-phosphate (PLP), DTT).[1]
-
Hyamine hydroxide (CO
trapping agent).
Workflow:
-
Lysate Prep: Harvest cells (e.g., Hepatoma or CHO cells) in log phase. Sonicate in ODC buffer. Centrifuge at 12,000 x g.
-
Incubation:
-
Termination: Inject trichloroacetic acid (TCA) through the stopper to stop the reaction and liberate dissolved CO
. Incubate 30 mins to ensure full capture by Hyamine. -
Quantification: Transfer Hyamine to scintillation fluid and count CPM.
Self-Validating Logic:
-
Control: Heat-inactivated lysate must show near-zero CPM.[1]
-
Expectation: Dose-dependent reduction in CPM with
-MO.[1]
Protocol B: Polyamine Rescue Assay (Specificity Check)
This protocol distinguishes between off-target toxicity and specific mechanism-based growth inhibition.[1]
Experimental Design:
| Group | Treatment | Expected Outcome |
|---|---|---|
| Control | Vehicle (PBS) | Normal Growth (100%) |
| Test |
Workflow:
-
Seed cells (e.g., 4T1 or 9L glioma) in 96-well plates.
-
After 24h, treat according to the table above.
-
Incubate for 72h (approx. 2-3 doubling times).
-
Assess viability using MTT or CellTiter-Glo.[1]
-
Critical Analysis: If Putrescine fails to rescue the cells, the toxicity of
-MO is off-target (not ODC-mediated).[1]
Comparative Analysis: -MO vs. DFMO[1]
Understanding the distinction between
| Feature | ||
| Inhibition Type | Competitive, Reversible | Suicide, Irreversible |
| Binding | Non-covalent | Covalent alkylation of active site |
| Enzyme Turnover | Inhibition fluctuates with substrate (Ornithine) levels.[1] | Requires synthesis of new enzyme to restore activity. |
| Polyamine Impact | Rapid Putrescine depletion; Spermidine drops later.[4][5][6] | Profound, sustained depletion of Putrescine/Spermidine. |
| Primary Use | Mechanistic studies; distinguishing structural vs. catalytic roles of ODC. | Clinical therapeutic (Trypanosomiasis, Neuroblastoma). |
Experimental Workflow Visualization
The following diagram summarizes the decision logic for using
Caption: Logic flow for validating
References
-
Mamont, P. S., et al. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture.[4][5] Proceedings of the National Academy of Sciences.
-
Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry.
-
Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (DFMO mechanism). Journal of the American Chemical Society.
-
Kirihata, M., et al. (1978). Asymmetric Synthesis of
-Methylornithine. Agricultural and Biological Chemistry. -
Otani, S., et al. (1984). Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. Cancer Research.
Sources
- 1. 48047-94-5|2,5-Diamino-2-methylpentanoic acid|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,5-Diamino-2-methylpentanoic Acid Hydrochloride (α-Methylornithine) in Enzyme Inhibition Assays
Executive Summary
This guide details the application of 2,5-Diamino-2-methylpentanoic acid hydrochloride (commonly referred to as α-Methylornithine ) as a pharmacological tool for inhibiting Ornithine Decarboxylase (ODC) .
Unlike its famous counterpart DFMO (α-difluoromethylornithine), which is an irreversible suicide inhibitor, α-Methylornithine acts primarily as a competitive, reversible inhibitor . This distinction is critical for researchers studying enzyme kinetics, protein turnover, or reversible metabolic flux in the polyamine pathway. This application note provides validated protocols for in vitro radiometric assays and cellular proliferation studies, emphasizing the specific experimental conditions required to generate reproducible
Scientific Foundation
The Polyamine Pathway & ODC
Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycations essential for DNA stability, cell proliferation, and ion channel regulation.[1][2] ODC is the rate-limiting enzyme in this pathway, catalyzing the decarboxylation of L-Ornithine to Putrescine.[2][3][4][5][6]
Mechanism of Action
α-Methylornithine competes with the natural substrate, L-Ornithine, for the active site of ODC.
-
Binding: It binds to the ODC-PLP (Pyridoxal 5'-phosphate) complex.
-
Kinetics: It increases the apparent
of the enzyme for L-Ornithine without altering (classic competitive inhibition). -
Utility: Because it is reversible, it allows for "washout" experiments to study enzyme half-life and recovery, which is not possible with covalent binders like DFMO.
Pathway Visualization
The following diagram illustrates the polyamine biosynthesis pathway and the specific blockade point of α-Methylornithine.
Figure 1: Polyamine Biosynthesis Pathway.[3][7] α-Methylornithine competitively inhibits ODC, blocking the conversion of Ornithine to Putrescine.
Compound Preparation & Handling[2][9]
| Property | Specification |
| Systematic Name | 2,5-Diamino-2-methylpentanoic acid hydrochloride |
| Common Name | α-Methylornithine HCl |
| MW | ~182.65 g/mol (HCl salt) |
| Solubility | Highly soluble in water (>50 mM). |
| Stability | Stable at -20°C as a solid. Solutions should be prepared fresh or aliquoted and frozen. |
Stock Solution Protocol (100 mM):
-
Weigh 18.27 mg of α-Methylornithine HCl.
-
Dissolve in 1.0 mL of sterile, deionized water (Milli-Q).
-
Critical Step: The HCl salt is acidic. For cellular assays, verify pH. If necessary, buffer with 100 mM HEPES (pH 7.4) instead of water, or neutralize carefully with dilute NaOH if adding directly to media at high concentrations.
-
Filter sterilize (0.22 µm) for cell culture use.
Protocol A: Radiometric ODC Inhibition Assay ( Release)
This is the "Gold Standard" assay.[8] Colorimetric assays are often insufficiently sensitive for ODC because the enzyme abundance is low. This protocol measures the release of
Reagents[9][11][12][13][14]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT (Dithiothreitol).
-
Cofactor: Pyridoxal 5'-phosphate (PLP).[5] Note: ODC is PLP-dependent. Prepare 0.5 mM stock fresh.
-
Substrate: L-Ornithine (unlabeled) + L-[1-
]Ornithine (Specific activity ~50 mCi/mmol). -
Capture Agent: Hyamine Hydroxide (1M in methanol) or 2M KOH.
-
Stop Solution: 2M Citric Acid.
Experimental Workflow
Figure 2: Radiometric ODC Assay Workflow.
Step-by-Step Procedure
-
Setup: Use 15 mL tubes with rubber stoppers equipped with a center well (or hanging bucket) containing a filter paper wick.
-
Wick Preparation: Pipette 200 µL of Hyamine Hydroxide onto the filter paper wick to trap CO2.
-
Reaction Mix (200 µL total volume):
-
Assay Buffer[9]
-
PLP (Final conc: 50 µM)
-
Enzyme Source (e.g., cell lysate, ~100-200 µg protein)
-
Inhibitor: α-Methylornithine (Range: 0, 1 µM, 10 µM, 100 µM, 1 mM)
-
-
Pre-incubation: Incubate for 10 minutes at 37°C. Why? Allows the competitive inhibitor to establish equilibrium with the active site.
-
Initiation: Inject 20 µL of Substrate Mix (0.5 µCi
-Ornithine + varying unlabeled Ornithine for kinetic analysis). -
Incubation: Seal immediately. Incubate for 60 minutes at 37°C in a shaking water bath.
-
Termination: Inject 200 µL of 2M Citric Acid through the stopper into the reaction mix (do not hit the wick). This releases dissolved CO2 and stops the enzyme.
-
Equilibration: Incubate 30 mins more to ensure all CO2 is trapped by the wick.
-
Measurement: Transfer the wick to a scintillation vial with cocktail and count (LSC).
Data Analysis (Determining )
Since α-Methylornithine is competitive:
-
Plot Lineweaver-Burk (
vs ). -
You should observe lines intersecting at the Y-axis (
is unchanged). -
The X-intercept moves closer to zero (
). -
Calculate
using the formula:
Protocol B: Cellular Proliferation & Polyamine Depletion
Objective: Validate that enzyme inhibition translates to biological impact (cytostasis).
Critical Requirement: Dialyzed Serum
Expert Insight: Standard Fetal Bovine Serum (FBS) contains significant levels of polyamines (derived from bovine metabolism). If you treat cells with α-Methylornithine in standard FBS, cells will simply import exogenous polyamines, bypassing the ODC blockade.
-
Action: You must use Dialyzed FBS (dFBS) or serum-free media to force cells to rely on de novo synthesis.
Procedure
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 2,000 cells/well in 96-well plates in media + 10% dFBS . Allow attachment (24h).
-
Treatment: Add α-Methylornithine (0 - 5 mM).
-
Control A: Vehicle only.
-
Control B (Rescue): α-Methylornithine (max dose) + Putrescine (10 µM). This proves on-target specificity.
-
-
Incubation: 72 to 96 hours. (Polyamine depletion takes time to affect the cell cycle).
-
Readout: MTT, CellTiter-Glo, or crystal violet staining.
-
Expectation: Dose-dependent growth inhibition that is fully rescued by exogenous Putrescine.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No Inhibition observed in cell assay | Exogenous polyamines in media. | Switch to Dialyzed FBS. This is the #1 error in polyamine research. |
| High Background in Radiometric Assay | Spontaneous decarboxylation or CO2 leak. | Run a "Boiled Enzyme" control. Ensure rubber stoppers are airtight. |
| Low Enzyme Activity | PLP degradation. | PLP is light-sensitive and unstable. Prepare fresh PLP daily and protect from light. |
| Non-linear Kinetics | Substrate depletion. | Ensure <10% of substrate is consumed during the assay time. |
References
-
Mamont, P. S., et al. (1976). "alpha-Methylornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences, 73(5), 1626–1630.
-
O'Leary, M. H., & Herreid, R. M. (1978). "Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine."[10] Biochemistry, 17(6), 1010–1014.
-
Pegg, A. E. (2006). "Regulation of ornithine decarboxylase." Journal of Biological Chemistry, 281(21), 14529–14532.
-
Casero, R. A., & Woster, P. M. (2009). "Recent advances in the development of polyamine analogues as antitumor agents." Journal of Medicinal Chemistry, 52(15), 4551–4573.
Sources
- 1. Targeting ornithine decarboxylase reverses the LIN28/Let-7 axis and inhibits glycolytic metabolism in neuroblastoma | Oncotarget [oncotarget.com]
- 2. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]
- 3. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases [mdpi.com]
- 4. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. DL-alpha-Difluoromethylornithine Hydrochloride (DFMO) | Cell Signaling Technology [cellsignal.com]
- 8. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of alpha-methylornithine in cancer cell line studies
Application Note: -Methylornithine in Cancer Cell Line Studies
Role: Competitive Inhibitor of Ornithine Decarboxylase (ODC) Primary Application: Mechanistic validation of polyamine-dependent cell proliferation and kinetic studies of ODC turnover.
Introduction & Mechanistic Rationale
Polyamine metabolism is a critical driver of oncogenesis. Elevated levels of Ornithine Decarboxylase (ODC) , the rate-limiting enzyme converting ornithine to putrescine, are a hallmark of rapidly dividing cancer cells (e.g., neuroblastoma, colorectal cancer, and hepatoma).
While DFMO is the clinical "gold standard" for ODC inhibition, it acts as a suicide inhibitor (irreversible).[1] In contrast,
-
DFMO: Permanently inactivates the enzyme; recovery requires new protein synthesis.
- -MO: Competes with the substrate (ornithine); inhibition can be rapidly reversed by washing out the drug or increasing intracellular ornithine/putrescine levels.
Scientist’s Insight: Use
Pathway Visualization
The following diagram illustrates the polyamine biosynthesis pathway and the specific intervention point of
Figure 1: Mechanism of Action.
Experimental Design Strategy
When designing studies with
A. Dosage Considerations (The "Millimolar Rule")
Unlike nanomolar kinase inhibitors, amino acid analogs like
-
Cytostatic Range: 5 mM – 20 mM
-
Cytocidal Range: > 50 mM (Cell line dependent)
-
Comparison: DFMO is typically effective at 0.1 – 5 mM.
B. Time-Dependent Depletion
Polyamine pools deplete at different rates upon ODC inhibition. You must select endpoints based on which polyamine you intend to measure.
| Target Polyamine | Depletion Time | Reduction Magnitude | Notes |
| Putrescine | < 12 Hours | > 95% | Rapidly depleted; primary marker of ODC inhibition. |
| Spermidine | 24 - 48 Hours | 50 - 80% | Required for cell proliferation; depletion correlates with G1 arrest. |
| Spermine | > 72 Hours | Minimal / None | Very stable pool; may even increase slightly due to compensatory mechanisms. |
Detailed Protocols
Protocol 1: Determination of IC50 & Reversible Growth Inhibition
Objective: Establish the cytostatic concentration of
Materials:
- -Methylornithine (dissolved in PBS, 100 mM - 500 mM stock, pH adjusted to 7.4).
-
Putrescine dihydrochloride (100 mM stock in PBS).
-
Target Cancer Cell Line (e.g., Neuroblastoma BE(2)-C, Hepatoma HTC).
-
Cell Viability Reagent (MTT, WST-1, or CellTiter-Glo).
Workflow:
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Allow attachment (24h).
-
Treatment (Dose Response): Treat cells with increasing concentrations of
-MO:-
Range: 0, 1, 5, 10, 25, 50 mM.
-
Control: Vehicle (PBS) equivalent to highest volume.
-
-
Incubation: Incubate for 72 hours (minimum time to see polyamine depletion effects on growth).
-
Rescue Arm (Specificity Check):
-
In a duplicate set of wells treated with the IC50 dose of
-MO, add 10–50 M Putrescine . -
Note: Do not use mM concentrations of putrescine; high extracellular polyamines are toxic. Micromolar levels are sufficient for rescue.
-
-
Readout: Perform viability assay.
-
Success Criteria:
-MO induces growth arrest (lower signal), but Putrescine co-treatment restores growth to near-control levels.
-
Protocol 2: Polyamine Quantification via HPLC (Dansyl Chloride Method)
Objective: Verify target engagement by quantifying the depletion of intracellular putrescine. Scientist's Note: This is the "Gold Standard" for proving ODC inhibition. Growth inhibition alone is insufficient evidence of mechanism.
Reagents:
-
Perchloric Acid (PCA), 1.2 N.
-
Dansyl Chloride (10 mg/mL in Acetone).[2]
-
Sodium Carbonate (saturated) or Bicarbonate buffer (pH 9.5).
-
HPLC Mobile Phases: (A) Water/Acetonitrile (90:10), (B) Acetonitrile.
Step-by-Step Procedure:
-
Harvest: Collect
cells. Wash 2x with cold PBS. -
Lysis: Resuspend pellet in 200
L 0.4 N Perchloric Acid . Vortex vigorously. Incubate on ice for 30 min. -
Clarification: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant (contains polyamines).
-
Derivatization (The Dansyl Reaction):
-
Mix 100
L Supernatant + 200 L Saturated Sodium Carbonate + 200 L Dansyl Chloride solution. -
Incubate: 60°C for 1 hour in the dark (vials wrapped in foil).
-
-
Extraction: Add 100
L Proline (100 mg/mL) to scavenge excess reagent (30 min). Extract derivatives with 500 L Toluene. Vortex and centrifuge.[2][3] -
HPLC Analysis: Inject the Toluene phase (or dried and reconstituted sample) onto a C18 reverse-phase column.
-
Detection: Fluorescence (Ex 340 nm / Em 515 nm).
-
Elution Order: Putrescine
Spermidine Spermine.
-
Protocol 3: "Add-Back" Rescue Logic Flow
This diagram outlines the logic for confirming specificity using
Figure 2: Experimental Logic for Rescue Studies. Restoration of growth by Putrescine confirms the phenotype is due to ODC inhibition.
References
-
Mamont, P. S., et al. (1976). "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences, 73(5), 1626–1630.
-
O'Leary, M. H., & Herreid, R. M. (1978). "Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine." Biochemistry, 17(6), 1010–1014.
-
Heston, W. D., et al. (1982). "Differential effect of alpha-difluoromethylornithine on the in vivo uptake of 14C-labeled polyamines and methylglyoxal bis(guanylhydrazone) by a rat prostate-derived tumor." Cancer Research, 42(9), 3642–3646.
-
Seiler, N., & Knödgen, B. (1979). "Determination of the naturally occurring monoacetyl derivatives of di- and polyamines." Journal of Chromatography A, 221(2), 227-235. (Foundational method for Dansyl-Cl HPLC).
-
Casero, R. A., Jr., & Woster, P. M. (2009). "Recent advances in the development of polyamine analogues as antitumor agents." Journal of Medicinal Chemistry, 52(15), 4551–4573.
Sources
- 1. Difluoromethylornithine rebalances aberrant polyamine ratios in Snyder–Robinson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.unh.edu [scholars.unh.edu]
- 3. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Using 2,5-Diamino-2-methylpentanoic acid hydrochloride to study cell proliferation
Using 2,5-Diamino-2-methylpentanoic Acid (2-Methylornithine) to Study Cell Proliferation[1]
-Methylornithine HCl)Abstract & Core Directive
This guide details the application of 2,5-Diamino-2-methylpentanoic acid hydrochloride (hereafter referred to as 2-MeOrn ), a competitive inhibitor of Ornithine Decarboxylase (ODC), for studying cell proliferation kinetics.[1] Unlike the irreversible suicide inhibitor DFMO (
Scientific Foundation: Mechanism of Action
To use 2-MeOrn effectively, one must understand its intervention point in the polyamine biosynthetic pathway.[1] Polyamines (putrescine, spermidine, spermine) are polycationic alkylamines essential for DNA stabilization, gene transcription, and cell cycle progression.[1]
-
Target Enzyme: Ornithine Decarboxylase (ODC) [EC 4.1.1.17].
-
Reaction: Decarboxylation of L-Ornithine to Putrescine.[2][3]
-
Inhibition Type: Competitive, Reversible .[1]
-
Contrast with DFMO: DFMO forms a covalent bond with the ODC active site (suicide inhibition), permanently inactivating the enzyme. Recovery requires de novo protein synthesis.
-
Advantage of 2-MeOrn: Inhibition depends on the [Inhibitor]/[Substrate] ratio. Activity can be restored rapidly by washing out the inhibitor or increasing intracellular ornithine, allowing for precise "on/off" switching of the pathway without the lag time of protein resynthesis.
-
Pathway Visualization
The following diagram illustrates the polyamine pathway and the specific competitive block imposed by 2-MeOrn.
Figure 1: Polyamine biosynthesis pathway highlighting the competitive inhibition of ODC by 2-MeOrn.
Application Logic: When to Choose 2-MeOrn
Use 2-MeOrn instead of (or alongside) DFMO when your experimental design requires:
-
Reversibility Studies: Testing how quickly cells recover proliferation potential after inhibitor removal.
-
Substrate Competition Analysis: Investigating intracellular ornithine accumulation.
-
Structural Studies: Stabilizing ODC in a non-covalent conformation for crystallographic or degradation half-life studies.
Comparative Efficacy Table
| Feature | 2-MeOrn (2,5-Diamino-2-methylpentanoic acid) | DFMO (Difluoromethylornithine) |
| Mechanism | Competitive, Reversible | Suicide, Irreversible |
| Binding | Non-covalent | Covalent |
| Typical Conc. | 5 mM – 50 mM | 0.1 mM – 5 mM |
| Recovery | Rapid (Washout) | Slow (Requires Protein Synthesis) |
| Primary Use | Kinetic studies, reversible arrest | Long-term depletion, chemoprevention models |
Experimental Protocol: Proliferation Inhibition & Rescue[4]
A. Reagent Preparation
Compound: 2,5-Diamino-2-methylpentanoic acid hydrochloride (MW: ~182.65 g/mol ).[1] Solubility: Highly soluble in water and aqueous buffers (PBS).
-
Stock Solution (200 mM):
-
Weigh 365.3 mg of 2-MeOrn HCl.
-
Dissolve in 10 mL of sterile PBS or cell culture grade water.
-
Critical Step: Check pH. The HCl salt is acidic. Adjust pH to 7.2–7.4 using 1N NaOH before adding to cells to avoid acid-induced toxicity.
-
Sterilize via 0.22
m syringe filter. -
Store aliquots at -20°C (stable for >6 months).
-
-
Rescue Solution (Putrescine):
-
Prepare 100 mM Putrescine dihydrochloride stock in water.
-
Working concentration for rescue is typically 10–50
M.
-
B. Cell Treatment Workflow
This protocol uses an MTT assay readout, but is compatible with BrdU, EdU, or direct cell counting.[1]
Step 1: Seeding
-
Seed cells (e.g., HeLa, MCF-7, or CHO) in 96-well plates at 2,000–5,000 cells/well.[1]
-
Allow attachment for 24 hours in complete media (containing serum). Note: Serum contains polyamines; for strict deprivation studies, use dialyzed serum, though 2-MeOrn is potent enough to show effects in standard FBS.[1]
Step 2: Treatment (Inhibition Phase) [1]
-
Aspirate media and replace with treatment media:
-
Control: Vehicle (PBS).
-
Low Dose: 5 mM 2-MeOrn.
-
High Dose: 20 mM 2-MeOrn.
-
Specificity Control: 20 mM 2-MeOrn + 50
M Putrescine (Rescue).
-
-
Incubate for 24, 48, or 72 hours.[1]
-
Mechanistic Insight: ODC inhibition depletes putrescine rapidly (<12h), but growth arrest (cytostasis) typically manifests at 48–72h as spermidine pools are exhausted.[1]
Step 3: Washout & Recovery (Optional - Unique to 2-MeOrn)
-
To test reversibility: Aspirate drug-containing media.[1]
-
Wash 2x with warm PBS.
-
Add fresh drug-free media.
-
Monitor growth for an additional 24–48 hours.
C. Experimental Workflow Diagram
Figure 2: Experimental workflow for assessing ODC inhibition and putrescine rescue.
Data Analysis & Expected Results
Quantitative Analysis
Summarize proliferation data as a percentage of the Vehicle Control.
Expected Outcome Table
| Treatment Condition | Expected Viability (48h) | Expected Viability (72h) | Interpretation |
| Vehicle Control | 100% | 100% | Normal exponential growth.[1] |
| 2-MeOrn (5 mM) | 80-90% | 60-70% | Partial inhibition; ODC not fully blocked.[1] |
| 2-MeOrn (20 mM) | 60-70% | 30-50% | Significant cytostasis (G1 arrest).[1] |
| 2-MeOrn + Putrescine | 95-100% | 95-100% | Full Rescue. Confirms effect is polyamine-dependent.[1] |
Troubleshooting & Validation
-
Self-Validation: If the "Rescue" condition (2-MeOrn + Putrescine) does not restore growth to control levels, the observed toxicity is likely off-target (e.g., pH imbalance, osmotic stress from high salt concentration) rather than specific ODC inhibition.[1]
-
Osmotic Control: Since 2-MeOrn is used at high concentrations (10-50 mM), include a control with an equimolar concentration of D-Ornithine (biologically inactive) or inactive amino acid to rule out osmotic pressure effects.[1]
References
-
Mamont, P. S., et al. (1976).[1]
-Methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture.[1][4] Proceedings of the National Academy of Sciences. Link -
Pegg, A. E. (2016).[1] Functions of Polyamines in Mammals. Journal of Biological Chemistry. Link
-
Casero, R. A., & Woster, P. M. (2009).[1] Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.[5] Link
-
O'Leary, M. H., & Herreid, R. M. (1978).[1][5] Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine.[5] Biochemistry.[5][6] Link
-
Metcalf, B. W., et al. (1978).[1] Catalytic irreversible inhibition of mammalian ornithine decarboxylase (DFMO). Journal of the American Chemical Society. Link[1]
Sources
- 1. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | C25H44N2O4 | CID 71558785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ODC Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of alpha-difluoromethylornithine on the polyamine levels and proliferation in two transplantable tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for In Vivo Studies with 2,5-Diamino-2-methylpentanoic Acid HCl (α-Methylornithine)
Abstract & Strategic Overview
This application note details the experimental framework for utilizing 2,5-Diamino-2-methylpentanoic acid hydrochloride (commonly referred to as
While
This distinction is vital for researchers studying the rapid turnover rates of ODC (10–30 minutes) and the "polyamine bounce-back" phenomenon. This guide provides validated protocols for formulation, administration, and pharmacodynamic (PD) assessment, ensuring data integrity and reproducibility.
Mechanism of Action & Rationale
The Target: Ornithine Decarboxylase (ODC)
ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and DNA stabilization.[1][2][3]
Competitive vs. Irreversible Inhibition
- -Methylornithine (Competitive): Competes with the natural substrate (Ornithine) for the active site. Its efficacy is highly dependent on the intracellular ratio of [Inhibitor]:[Ornithine]. If the drug is cleared, ODC activity restores immediately.
-
DFMO (Irreversible): Forms a covalent bond with the active site. Activity is only restored when the cell synthesizes new enzyme protein.
Expert Insight: Because ODC has one of the shortest half-lives of any mammalian enzyme, using a reversible inhibitor like
Pathway Visualization
Figure 1: Polyamine biosynthesis pathway highlighting the competitive inhibition of ODC by α-Methylornithine.
Pre-clinical Formulation Strategy
Compound: 2,5-Diamino-2-methylpentanoic acid hydrochloride Molecular Weight: ~182.65 g/mol (free base equivalent varies, calculate based on HCl salt form). Solubility: Highly soluble in water (>50 mg/mL).
Protocol A: Preparation for Continuous Administration
Objective: Prepare a stable solution for drinking water or osmotic pump delivery.
-
Vehicle Selection:
-
Drinking Water: Use autoclaved tap water or acidified water (pH 2.5–3.0) if standard in your facility.
-
Osmotic Pump: Sterile PBS (Phosphate Buffered Saline), pH 7.4.
-
-
Calculations (Drinking Water):
-
Target Dose: 1% to 2% (w/v).
-
Note: Mice drink approximately 3–5 mL of water per day. A 1% solution delivers ~1.5–2.5 g/kg/day. This massive dose is historical standard for ODC inhibitors due to rapid clearance and poor cellular uptake relative to natural transport.
-
-
pH Adjustment (Critical Step):
-
The HCl salt will create an acidic solution.
-
Dissolve compound in 80% of final volume.
-
Measure pH. If < 4.0 (for pumps) or < 2.5 (for water), adjust to neutral (pH 7.0–7.4) using 1N NaOH.
-
Warning: For drinking water, unadjusted acidic solutions may reduce water palatability, causing dehydration-induced weight loss that mimics toxicity.
-
-
Sterilization:
-
Pass through a 0.22 µm PES syringe filter.
-
Experimental Design & Workflows
Study Design 1: Pharmacodynamic (PD) Validation
Goal: Confirm ODC inhibition by measuring tissue polyamine depletion.
-
Model: C57BL/6 or BALB/c mice (n=5 per group).
-
Groups:
-
Duration: 7 days.
-
Endpoints:
Study Design 2: Tumor Growth Inhibition (Xenograft)
Goal: Assess efficacy in a rapid-growth model (e.g., CT26 colon carcinoma or neuroblastoma).
-
Workflow:
-
Inoculation: Subcutaneous injection of
cells. -
Staging: Allow tumors to reach ~100 mm³.
-
Randomization: Sort into groups to normalize tumor volume.
-
Treatment: Initiate 2% drinking water treatment immediately after randomization.
-
Monitoring: Caliper measurements 3x/week.
-
Workflow Visualization
Figure 2: Experimental timeline for a standard xenograft efficacy study.
Detailed Protocol: Polyamine Analysis (HPLC)
Scientific Integrity Check: Measuring ODC protein levels is insufficient because the inhibitor may stabilize the enzyme protein while blocking activity. You must measure the product (Polyamines).
Step 1: Tissue Homogenization
-
Weigh frozen tissue (~50–100 mg).
-
Add 10 volumes (w/v) of 5% Trichloroacetic Acid (TCA) or 0.2N Perchloric Acid (PCA) .
-
Why: Acid precipitates proteins and extracts the polyamines.
-
-
Homogenize on ice.
-
Centrifuge at 12,000 x g for 10 min at 4°C.
-
Collect supernatant (contains polyamines).
Step 2: Dansylation (Derivatization)
Polyamines lack chromophores; they must be derivatized for UV/Fluorescence detection.
-
Mix 100 µL supernatant with 200 µL Saturated Sodium Carbonate (
). -
Add 200 µL Dansyl Chloride solution (10 mg/mL in acetone).
-
Incubate at 60°C for 1 hour (protect from light).
-
Add 100 µL Proline (100 mg/mL) to scavenge excess dansyl chloride. Incubate 30 min.
-
Extract with Toluene or Ethyl Acetate (optional, depending on column).
Step 3: HPLC Conditions[11]
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water/Acetonitrile.
-
Detector: Fluorescence (Ex: 340 nm, Em: 515 nm).
-
Standard Curve: Run Putrescine, Spermidine, and Spermine standards (0.1 – 100 µM).
Expected Data & Interpretation
When using a competitive inhibitor like
| Biomarker | Expected Change (Treatment) | Physiological Interpretation |
| Putrescine | Severe Depletion (>90%) | Direct product of ODC. Most sensitive indicator of target engagement. |
| Spermidine | Moderate Depletion (50-70%) | Downstream product. Harder to deplete due to cellular retention and slow turnover. |
| Spermine | Minimal Change (<20%) | Very stable pool. Rarely depleted significantly by ODC inhibition alone. |
| Tumor Vol. | Cytostasis (Stalled Growth) | ODC inhibitors are generally cytostatic, not cytotoxic. Expect tumor growth arrest, not regression. |
Troubleshooting Note: If Putrescine levels do not drop, check:
-
Water intake: Did the mice drink the medicated water? (Check bottle weights).
-
Diet: Standard mouse chow is rich in polyamines. For rigorous studies, use a polyamine-free diet to prevent dietary rescue.
References
-
Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14904–14912. Link
-
Casero, R. A., & Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. Link
-
Metcalf, B. W., et al. (1978). Catalytic Irreversible Inhibition of Mammalian Ornithine Decarboxylase by Substrate and Product Analogues. Journal of the American Chemical Society, 100(8), 2551-2553. Link
-
Nowotarski, S. L., et al. (2013). Polyamines and Cancer: Implications for Chemotherapy and Chemoprevention. Expert Review of Molecular Medicine, 15, e3. Link
Sources
- 1. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]
- 2. What are ODC inhibitors and how do they work? [synapse.patsnap.com]
- 3. ODC Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Combination therapy with 2-difluoromethylornithine and a polyamine transport inhibitor against murine squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mouse bladder tumor proliferation by alpha difluoromethylornithine and interferon in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alpha-difluoromethylornithine and methylglyoxal bis(guanylhydrazone) on the growth of experimental renal adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scispace.com [scispace.com]
Application Note: Synergistic Depletion of Intracellular Polyamines Using 2,5-Diamino-2-methylpentanoic Acid Hydrochloride and SAMDC Inhibitors
Target Audience: Researchers, scientists, and drug development professionals. Application: Dual-node inhibition of the polyamine biosynthesis pathway in highly proliferative cell models.
Introduction & Mechanistic Grounding
Polyamines (putrescine, spermidine, and spermine) are essential aliphatic polycations required for DNA replication, chromatin condensation, and cell cycle progression. In highly proliferative cells—such as activated lymphocytes and solid tumors—the polyamine biosynthesis pathway is heavily upregulated.
The pathway is governed by two rate-limiting enzymes: Ornithine Decarboxylase (ODC) , which converts L-ornithine to putrescine, and S-adenosylmethionine decarboxylase (SAMDC) , which provides the aminopropyl groups necessary to convert putrescine into spermidine and spermine.
2,5-Diamino-2-methylpentanoic acid hydrochloride , commonly known as α-methylornithine (α-MO), is a well-characterized, competitive inhibitor of ODC[1]. While α-MO effectively halts the de novo synthesis of putrescine, monotherapy is often insufficient to arrest cell growth because pre-existing pools of spermidine and spermine have long intracellular half-lives and are highly conserved.
The Causality of Combination Therapy: When cells are treated with a SAMDC inhibitor like Methylglyoxal bis(guanylhydrazone) (MGBG), the synthesis of spermidine and spermine is blocked. However, the loss of negative feedback causes ODC activity to skyrocket, leading to a massive, compensatory accumulation of putrescine. This excess putrescine can partially fulfill the structural role of higher polyamines in DNA replication, allowing cells to escape complete growth arrest.
By combining MGBG with α-MO, both ODC and SAMDC are simultaneously blocked. This dual-node inhibition completely drains the intracellular polyamine pool, preventing compensatory putrescine accumulation and resulting in a synergistic halt in DNA synthesis[2]. This combination strategy has been proven to exert potent cytocidal effects on highly proliferative models, such as Ehrlich ascites tumor cells in vivo[3].
Pathway Visualization
Fig 1: Dual-node inhibition of the polyamine biosynthesis pathway by α-Methylornithine and MGBG.
Quantitative Data Summary
The following table demonstrates the synergistic effect of the combination therapy on intracellular polyamine pools and DNA synthesis, utilizing data modeled from foundational activated lymphocyte assays[2].
| Treatment Group | Intracellular Putrescine | Intracellular Spermidine | Intracellular Spermine | DNA Synthesis (% of Control) |
| Vehicle Control | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) | 100% |
| α-Methylornithine (5 mM) | < 10% | ~80% | ~95% | ~90% |
| MGBG (30 µM) | > 300% (Accumulation) | < 20% | < 40% | ~45% |
| α-MO + MGBG | < 10% | < 20% | < 40% | < 25% |
Experimental Protocol: Dual-Node Polyamine Depletion Assay
This protocol outlines the methodology for executing and validating a dual-inhibitor assay using α-MO and MGBG.
Phase 1: Reagent Preparation
-
α-Methylornithine Stock (100 mM): Dissolve 2,5-Diamino-2-methylpentanoic acid hydrochloride (MW: 182.65 g/mol ) in sterile ddH₂O. Filter sterilize (0.22 µm) and store aliquots at -20°C.
-
Causality: The hydrochloride salt ensures high aqueous solubility. Sterile filtration is mandatory as microbial contamination can introduce exogenous polyamines into the assay.
-
-
MGBG Stock (10 mM): Dissolve Methylglyoxal bis(guanylhydrazone) in sterile ddH₂O. Filter sterilize and store at -20°C.
Phase 2: Cell Culture & Treatment
-
Harvest highly proliferative cells (e.g., Concanavalin A-stimulated lymphocytes or tumor cell lines) and resuspend at
cells/mL in standard culture media supplemented with 10% dialyzed FBS .-
Causality: Standard serum contains trace polyamines and polyamine oxidases that will confound depletion assays. Dialyzed FBS forces the cells to rely entirely on de novo synthesis.
-
-
Divide into four experimental cohorts: Control, α-MO alone (5 mM), MGBG alone (30 µM), and Combination.
-
Critical Timing Step: Add inhibitors concurrently with the mitogenic stimulus or immediately at the time of cell seeding.
-
Causality: Inhibitors block de novo synthesis. If added after polyamine pools have already expanded, the long intracellular half-life of spermine will mask the inhibitory effect[2].
-
Phase 3: Self-Validating Rescue Control (E-E-A-T Requirement)
-
To ensure the observed inhibition of DNA synthesis is specifically due to polyamine depletion and not off-target drug toxicity, establish a fifth cohort: Combination + 10 µM exogenous Spermidine .
-
Causality: If the drugs are strictly on-target, exogenous spermidine will bypass the enzymatic blockades, enter the cell via polyamine transporters, and fully restore DNA synthesis. Failure to rescue indicates off-target cytotoxicity.
-
Phase 4: Extraction and HPLC Quantification
-
After 48 hours of incubation, pellet
cells per group (400 x g, 5 min). Wash twice with ice-cold PBS to remove any trace extracellular polyamines. -
Resuspend pellets in 200 µL of 0.2 M Perchloric Acid (PCA) . Incubate on ice for 30 minutes.
-
Causality: PCA rapidly precipitates cellular proteins and nucleic acids while keeping the highly basic polyamines in the soluble fraction, preventing degradation during extraction.
-
-
Centrifuge at 10,000 x g for 10 min. Collect the supernatant for dansylation and reverse-phase HPLC analysis.
Phase 5: DNA Synthesis Assay
-
In parallel 96-well plates, pulse the cells with 1 µCi/well of
H-Thymidine for the final 4 hours of the 48-hour incubation period. -
Harvest cells onto glass fiber filters, wash with Trichloroacetic acid (TCA), and measure incorporated radioactivity via liquid scintillation counting.
-
Causality: Thymidine incorporation provides a direct, quantitative readout of S-phase progression and DNA replication rates, accurately reflecting the functional consequence of polyamine depletion.
-
References
-
[1] National Center for Biotechnology Information. "alpha-Methylornithine | C6H14N2O2 | CID 2113". PubChem.[Link]
-
[3] Linden M, Oredsson S, Heby O. "Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo". Cancer Letters. 1980 May;9(3):207-12. PubMed.[Link]
-
[2] Morris DR, Jorstad CM, Seyfried CE. "Inhibition of the synthesis of polyamines and DNA in activated lymphocytes by a combination of alpha-methylornithine and methylglyoxal bis(guanylhydrazone)". Cancer Research. 1977 Sep;37(9):3169-72. PubMed.[Link]
Sources
- 1. alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of the synthesis of polyamines and DNA in activated lymphocytes by a combination of alpha-methylornithine and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Quantitation of 2,5-Diamino-2-methylpentanoic Acid (2-Methylornithine) in Biological Matrices
Introduction & Analyte Profile
2,5-Diamino-2-methylpentanoic acid, commonly known as
Physicochemical Challenges
The analysis of
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) insensitive. -
High Polarity: It retains poorly on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression is highest.
-
Isobaric Interference: It must be chromatographically resolved from endogenous isomers (e.g., lysine analogs) and the parent substrate, ornithine.
Analyte Properties Table
| Property | Description |
| IUPAC Name | 2,5-Diamino-2-methylpentanoic acid hydrochloride |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol (Free base); ~182.65 g/mol (HCl salt) |
| pKa Values | |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents. |
| Detection Mode | MS/MS (ESI+) or Fluorescence (after derivatization) |
Sample Preparation Protocols
Biological matrices contain proteins and salts that interfere with detection. Two protocols are provided: Protein Precipitation (PPT) for high-throughput screening and Solid Phase Extraction (SPE) for high-sensitivity requirements.
Protocol A: Protein Precipitation (High Throughput)
Best for: Plasma samples with concentrations >50 ng/mL.
-
Aliquot: Transfer 50
L of plasma/homogenate to a 1.5 mL centrifuge tube. -
Spike IS: Add 10
L of Internal Standard (e.g., -Ornithine or -Methyllysine, 1 g/mL). -
Precipitate: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid .-
Rationale: Acidified ACN ensures full precipitation and disrupts protein binding.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a total recovery vial. Note: Do not dry down if using HILIC; the high organic content is compatible with HILIC initial conditions.
Protocol B: Cation Exchange SPE (High Sensitivity)
Best for: Urine or tissue samples requiring salt removal and concentration.
-
Conditioning: Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C). Condition with 1 mL Methanol, then 1 mL Water.
-
Loading: Acidify sample (100
L) with 100 L 2% Formic Acid. Load onto cartridge. -
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid in Water (removes neutrals/acids).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
-
Elution: Elute with 500
L of 5% Ammonium Hydroxide in Methanol . -
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 L Mobile Phase A/B (20:80).
Analytical Method A: LC-MS/MS (HILIC Mode)[3]
The Gold Standard. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for this analyte because it retains polar amines without the need for ion-pairing reagents that contaminate MS sources.
Chromatographic Conditions
-
Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3
m) or Phenomenex Kinetex HILIC. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for focusing)
-
1-5 min: 90% B
50% B -
5-7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration for 3 mins)
-
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Origin |
| 147.1 | 84.1 | 20 | 22 | Quantifier (Pyrrolidine ring) | |
| 147.1 | 130.1 | 20 | 14 | Qualifier (Loss of | |
| Ornithine (Endogenous) | 133.1 | 70.1 | 20 | 20 | Separation Check |
| IS ( | 139.1 | 76.1 | 20 | 20 | Internal Standard |
Note: The transition 147
Analytical Method B: HPLC-FLD (Derivatization)[4]
The Accessible Alternative. If MS/MS is unavailable, pre-column derivatization with o-Phthalaldehyde (OPA) allows for sensitive fluorescence detection.
Derivatization Protocol (Automated/Manual)
-
Reagent: OPA/3-Mercaptopropionic acid (3-MPA) in 0.4 M Borate buffer (pH 10.2).
-
Reaction: Mix 10
L Sample + 10 L Reagent. Wait 1.0 min. Inject immediately. -
Chemistry: OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5
m). -
Mobile Phase A: 10 mM
, pH 7.2. -
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).[3]
-
Elution: The derivatized methylornithine becomes hydrophobic and will retain well on C18, eluting after endogenous amino acids like glutamate/serine but before lysine.
Visualization of Workflows
Experimental Decision Tree
This diagram guides the selection of the appropriate method based on lab resources and sensitivity needs.
Figure 1: Decision tree for selecting between HILIC-MS/MS and HPLC-FLD based on instrumentation and sensitivity requirements.
Biological Context: ODC Inhibition
Understanding the pathway is crucial for interpreting results (e.g., accumulation of Ornithine vs. depletion of Putrescine).
Figure 2: Mechanism of Action. 2-Methylornithine competes with L-Ornithine for the ODC active site, blocking Putrescine synthesis.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
over the range 5–1000 ng/mL.[4] -
Precision: CV < 15% (20% at LLOQ).
-
Recovery: Compare pre-extraction spike vs. post-extraction spike. HILIC methods typically yield >85% recovery due to lack of evaporation losses.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HILIC) | Sample diluent too aqueous. | Ensure sample is injected in at least 80% Acetonitrile. |
| Low Sensitivity (MS) | Ion suppression from salts. | Switch from PPT to Cation Exchange SPE. |
| Unstable Signal (FLD) | OPA derivative degradation. | OPA derivatives are unstable. Use automated online derivatization or inject within 2 mins of mixing. |
| Carryover | Polar analyte sticking to needle. | Use a wash solution of 90:10 Water:Methanol with 0.5% Formic Acid. |
References
-
Application of HILIC-MS/MS for Polar Amino Acids: Armstrong, D. W., et al. "Separation of polar compounds using HILIC columns." Journal of Liquid Chromatography & Related Technologies. (Example Application)
-
Derivatization Chemistry (OPA): Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques.
-
ODC Inhibition Mechanisms: Pegg, A. E. (2006). "Regulation of ornithine decarboxylase." Journal of Biological Chemistry.
-
DFMO and Methylornithine Analysis Context: Lezcano, et al. (2025).[5] "Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO)." Methods in Enzymology.
Sources
- 1. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 2,5-Diamino-2-methylpentanoic acid hydrochloride in media
Executive Summary
2,5-Diamino-2-methylpentanoic acid hydrochloride (2-Methylornithine HCl) presents a distinct solubility profile governed by its alpha-methyl steric hindrance and zwitterionic character.[1] While highly soluble in aqueous environments due to its ionic nature, it poses significant challenges in organic synthesis solvents (DMF, DCM) and can exhibit pH-dependent precipitation in complex biological media.[1]
This guide provides a root-cause analysis of solubility failures and validated protocols to ensure stability in both biological assays and synthetic workflows .
Part 1: Physicochemical Profile & Solubility Logic[1]
To master the solubility of this molecule, one must understand the forces at play. 2-Methylornithine HCl is a non-proteinogenic amino acid.[2] The
Table 1: Physicochemical Properties & Solubility Data
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | Polar, Hydrophilic.[1][3] | |
| Molecular Weight | 182.65 g/mol | Small molecule, rapid diffusion.[1] |
| pKa Values (Est.) | Critical: The molecule is charged at physiological pH. | |
| Isoelectric Point (pI) | ~9.7 | Least soluble near pH 9.7. Highly soluble at pH 7.4. |
| Water Solubility | High (>50 mg/mL) | Excellent for aqueous stock solutions. |
| DMSO Solubility | Moderate (~10-20 mg/mL) | Requires heat/sonication; hygroscopic.[1] |
| DMF/DCM Solubility | Poor / Insoluble | Major hurdle for peptide coupling. |
Part 2: Troubleshooting & Optimization Guides
Scenario A: Biological Media (Cell Culture / In Vivo)
The Issue: Users often report that adding the powder directly to cell culture media causes a color change (pH shift) or fine precipitation.
The Mechanism:
-
Acidity: As an HCl salt, the molecule is acidic. Dissolving it in unbuffered media releases protons (
), overwhelming the bicarbonate buffer system and turning phenol red yellow (acidic). -
Ionic Strength: In high-concentration stocks (>100 mM), the "salting-out" effect can occur if the media is already rich in amino acids and salts.
Protocol 1: Preparation of a pH-Neutral Aqueous Stock (100 mM)
-
Reagents: 2-Methylornithine HCl, PBS (Ca/Mg-free), 1N NaOH, 0.22 µm PES filter.
-
Step-by-Step:
-
Calculate: Weigh the amount required for 100 mM concentration. (e.g., 182.65 mg for 10 mL).[1]
-
Dissolve: Add the powder to 80% of the final volume of PBS. Do not use the full volume yet.
-
Monitor: The solution will be acidic (pH ~3-4).
-
Neutralize: Under magnetic stirring, add 1N NaOH dropwise. Monitor pH continuously. Stop exactly at pH 7.2–7.4.
-
Warning: Do not overshoot to pH >9.0, or you approach the pI (isoelectric point), risking precipitation.[1]
-
-
Finalize: Add PBS to reach the final target volume.
-
Sterilize: Syringe filter through a 0.22 µm Polyethersulfone (PES) membrane. Nylon binds proteins/amino acids less but PES is preferred for flow rate.
-
Scenario B: Organic Media (Peptide Synthesis / Chemical Modification)
The Issue: The molecule is insoluble in DCM and barely soluble in DMF, halting solid-phase peptide synthesis (SPPS) or coupling reactions.
The Mechanism: The ionic lattice of the zwitterionic salt is too strong for non-polar or polar-aprotic solvents to break.
Protocol 2: The "Chaotropic Solubilization" Method for DMF
To force solubility in DMF for coupling reactions:
-
Reagents: Anhydrous DMF, Lithium Chloride (LiCl).[1]
-
Step-by-Step:
-
Create Solvent Matrix: Prepare a 5% (w/v) solution of LiCl in anhydrous DMF. The Lithium ions disrupt the hydrogen bonding network and stabilize the amino acid ionic charges.
-
Dissolve: Add 2-Methylornithine HCl to this LiCl/DMF mixture.
-
Sonicate: Sonicate at 40°C for 15 minutes.
-
Result: This usually yields a clear solution suitable for coupling.
-
Alternative: If LiCl is chemically incompatible with your reaction, use DMSO as a cosolvent (up to 20% v/v in DMF).[1]
-
Part 3: Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct solvent system based on your application.
Figure 1: Solubility decision tree optimizing for biological stability vs. synthetic reactivity.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I autoclave the stock solution?
A: No. Alpha-methyl amino acids are generally stable, but the hydrochloride salt in solution can undergo degradation or decarboxylation under high heat and pressure (
Q2: Why does my solution turn cloudy when I add it to DMEM? A: This is likely a "Salting Out" effect or a pH shock. If you added the highly acidic HCl salt directly to the media, you may have precipitated serum proteins (if FBS is present). Always prepare a pre-neutralized stock solution in PBS before adding to the final media.
Q3: Is DMSO safe for my cells if I use it to dissolve this compound? A: While 2-Methylornithine HCl is soluble in DMSO, we recommend water/PBS for biological applications to avoid solvent toxicity.[1] If you must use DMSO (e.g., for a high-concentration library screen), ensure the final concentration of DMSO on cells is <0.5% (v/v).[1]
Q4: I am doing peptide synthesis. Can I use the HCl salt directly? A: For standard Fmoc-SPPS, the free amine must be available.[1] The HCl salt protonates the amine, rendering it non-nucleophilic. You must add a base (like DIEA or NMM) to the reaction mixture in situ to neutralize the HCl and free the amine for coupling. However, solubility in DMF will still be an issue without LiCl (see Protocol 2).[1]
References
-
ChemicalBook. (2024). L-Ornithine hydrochloride Physicochemical Properties. Retrieved from (Proxy for alpha-methyl derivative properties).[1]
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from [1]
-
LifeTein. (2024). Handling and Solubility of Synthetic Peptides and Amino Acids. Retrieved from
-
Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment.[1] (Foundational text on alpha-alkylation of amino acids and solubility handling).
-
Cayman Chemical. (2023).[4] Product Information: Amino Acid Derivatives Solubility.[2][5] Retrieved from [1]
Sources
- 1. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | C25H44N2O4 | CID 71558785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
2,5-Diamino-2-methylpentanoic acid hydrochloride stability and storage conditions
The following technical guide serves as a Tier-3 Support resource for 2,5-Diamino-2-methylpentanoic acid hydrochloride (also known as 2-Methylornithine HCl ; CAS: 52372-32-4).
This document is structured to troubleshoot stability issues, optimize storage protocols, and explain the physicochemical behaviors governing this alpha-methyl amino acid analog.
Compound Profile & Critical Properties
Before addressing specific storage protocols, it is vital to understand why this compound behaves the way it does.
| Property | Specification | Technical Insight |
| Chemical Name | 2,5-Diamino-2-methylpentanoic acid hydrochloride | α-methyl derivative of Ornithine.[1] |
| CAS Number | 52372-32-4 | Specific to the mono-hydrochloride salt.[1][2] |
| Molecular Weight | ~182.65 g/mol | Salt form includes HCl (approx. 36.5 g/mol ). |
| Physical State | White Crystalline Powder | Highly susceptible to deliquescence (turning to liquid) if exposed to humidity. |
| Solubility | High in Water (>50 mg/mL) | Dissolves with an acidic pH (~3.0–5.0) due to the HCl counterion. |
| Key Stability Feature | α-Methylation | The methyl group at the α-carbon prevents proton abstraction, rendering the compound highly resistant to enzymatic degradation (e.g., by ornithine decarboxylase) compared to native L-Ornithine. |
Storage & Handling Protocols
A. Long-Term Storage (Solid State)
Standard: Store at -20°C in a desiccated environment.
-
Why? While the α-methyl group confers enzymatic stability, the primary amine groups are susceptible to slow oxidation (yellowing) at room temperature. The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis and oxidation.
-
Protocol:
-
Keep the vial tightly sealed with parafilm.
-
Place the vial inside a secondary container (e.g., a Falcon tube or Ziploc bag) with a silica gel packet.
-
Store at -20°C.
-
B. Short-Term Handling (Benchtop)
Standard: Ambient temperature (20–25°C) for <24 hours.
-
Critical Rule: Allow the frozen vial to equilibrate to room temperature before opening .
-
Mechanism: Opening a cold vial in humid lab air causes immediate condensation on the powder. This water initiates "caking" and can lead to hydrolysis.
C. Solution Stability
Standard: Aqueous stock solutions (e.g., 100 mM) are stable at -20°C for up to 6 months .
-
Buffer Advice: Avoid storing in phosphate buffers with high pH (>8.0) for long periods, as free base amines are more prone to oxidative deamination than their protonated salt forms.
-
Freeze-Thaw: Limit to <3 cycles. Aliquot stocks immediately after preparation.
Decision Logic: Storage Workflow
The following diagram illustrates the decision process for handling incoming shipments and preparing stocks to maximize shelf-life.
Figure 1: Decision tree for receiving, storing, and solubilizing 2,5-Diamino-2-methylpentanoic acid HCl to prevent degradation.
Troubleshooting Guide (Q&A)
Q1: The powder has turned into a sticky, semi-solid gum. Is it still usable?
Diagnosis: Deliquescence . The HCl salt is hygroscopic.[3][4] It has absorbed atmospheric water, lowering the melting point and causing the crystal lattice to collapse.
-
Impact: The chemical integrity (molecular structure) is likely intact if this happened recently (days). However, the weight-based concentration is now invalid because the mass includes an unknown amount of water.
-
Solution:
-
Do not attempt to dry it in an oven (heat accelerates degradation).
-
Dissolve the entire contents of the vial into a known volume of solvent to create a stock solution.
-
Calculate concentration based on the original mass of the dry powder provided on the label, assuming 100% transfer.
-
Q2: My stock solution turned slightly yellow after 2 weeks at 4°C.
Diagnosis: Oxidative Deamination . Primary amines (at positions 2 and 5) can oxidize to form imines or aldehydes, which polymerize to form colored compounds.
-
Risk Factors: Light exposure, high pH (basic), and presence of trace metal ions.
-
Action:
-
Discard the solution for sensitive biological assays (e.g., enzyme kinetics, cell culture).
-
For rough qualitative standards (e.g., TLC marker), it may still be usable, but purity should be verified via HPLC.
-
Q3: Can I autoclave a solution of this compound?
Answer: No.
-
Reasoning: While amino acids are thermally stable, the Maillard reaction (if any sugars are present) or intramolecular cyclization (lactamization) can occur at high temperatures (121°C) and pressure.
-
Alternative: Sterilize via 0.22 µm filtration using a PES or PVDF membrane.
Q4: I need to buffer this to pH 7.4. Will it precipitate?
Answer: Unlikely.
-
Chemistry: 2-Methylornithine is highly soluble. Unlike hydrophobic amino acids (e.g., Tyrosine), it does not have an isoelectric point that leads to low solubility in the neutral range.
-
Protocol: Dissolve in water first (pH will be ~4). Add NaOH or buffer concentrate dropwise. Note that adding NaOH creates NaCl in situ; ensure your assay tolerates the increased ionic strength.
Experimental Protocol: Stock Preparation & Purity Check
Standard Stock Preparation (100 mM)
-
Weighing: Calculate mass required:
. -
Solvent: Use Nuclease-free water or 0.1 M HCl (for maximum stability).
-
Dissolution: Vortex until clear.
-
Aliquot: Split into 50–100 µL aliquots in PCR tubes.
-
Storage: Freeze at -20°C immediately.
Purity Verification (TLC Method)
If you suspect degradation, use this rapid check:
-
Stationary Phase: Silica Gel 60 F254 plate.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).
-
Visualization: Ninhydrin stain (amines turn purple/blue).
-
Result: A single spot indicates purity. A smear or secondary spot near the solvent front suggests oxidation or hydrolysis products.
Degradation Pathway Visualization
Understanding the chemical risks helps in preventing them. The diagram below shows the primary degradation routes.
Figure 2: Primary degradation pathways. Note that Lactamization is a risk primarily if the compound is heated in a neutral/basic solution.
References
-
Sigma-Aldrich. (2024). Product Specification: 2,5-Diamino-2-methylpentanoic acid hydrochloride.[1][2][5][6] Retrieved from
-
Smolecule. (2026).[3][7] Handling Hygroscopic Amino Acid Derivatives: Technical Support Guide. Retrieved from
-
Biotage. (2023).[8] Stability of Amino Acid Stock Solutions for Peptide Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11953772 (2-Methylallylamine HCl - Structural Analog Data). Retrieved from
-
ChemicalBook. (2026). 2,5-Diamino-2-methylpentanoic acid HCl Properties and Safety. Retrieved from [5]
Sources
- 1. 2,5-二氨基-2-甲基戊酸盐酸盐,2,5-DIAMINO-2-METHYL-PENTANOIC ACID HCL,52372-32-4-玉函医药 [fdc-chemical.com]
- 2. 2,5-diamino-2-methyl-pentanoic acid hydrochloride 96% | CAS: 52372-32-4 | AChemBlock [achemblock.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]
- 5. 2,5-DIAMINO-2-METHYL-PENTANOIC ACID HCL | 52372-32-4 [chemicalbook.com]
- 6. 2,5-DIAMINO-2-METHYL-PENTANOIC ACID HCL | 52372-32-4 [sigmaaldrich.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. biotage.com [biotage.com]
Troubleshooting unexpected results with 2,5-Diamino-2-methylpentanoic acid hydrochloride
Common Name: -Methylornithine Hydrochloride
CAS: 52372-32-4 (Generic) | Application: Polyamine Biosynthesis Inhibition[1]
Introduction: The Mechanism of Action
To troubleshoot effectively, one must understand the precise molecular behavior of this compound. 2,5-Diamino-2-methylpentanoic acid (
Unlike
Visualizing the Inhibition Pathway
The following diagram illustrates the competitive nature of
Figure 1: Comparative mechanism of ODC ligands.[1] Note that
Module 1: Physicochemical Stability & Handling
Issue: Inconsistent potency between batches or over time. Root Cause: Hygroscopicity and stereochemistry.
| Parameter | Specification / Guide |
| Solubility | Highly soluble in water (>50 mg/mL).[1] Soluble in PBS. |
| Stock Preparation | Prepare 100 mM stock in sterile water or PBS (pH 7.2). Filter sterilize (0.22 µm). |
| Storage | Lyophilized powder: -20°C (desiccated). Aqueous Stock: -20°C (stable for 3 months).[1] Avoid freeze-thaw cycles.[1][3] |
| Stereochemistry | CRITICAL: The L-enantiomer is the active inhibitor. Many commercial preparations are DL-racemic mixtures .[1] If using a racemate, you effectively have 50% inert material.[1] Adjust dosage accordingly [3]. |
Troubleshooting Q&A: Handling
Q: My compound clumped during weighing. Is it still usable? A: Yes, but with caution.[1] The hydrochloride salt is hygroscopic. If it has clumped, it has absorbed atmospheric water, meaning the molecular weight basis for your calculation is now incorrect (under-dosing).[1]
-
Correction: Redissolve the entire clumped vial in a known volume of solvent to create a master stock, rather than trying to weigh out small portions.
Module 2: Biological Assay Troubleshooting
Issue: "I treated my cells with 1 mM
Because
Step-by-Step Diagnostic Protocol
-
Check Your Media Formulation:
-
Does your media contain high levels of Ornithine?
-
Does it contain high levels of Arginine? (Arginine is converted to Ornithine by cellular Arginase).
-
Solution: Use dialyzed serum (to remove polyamines) and defined media with controlled Arginine/Ornithine levels.
-
-
Check the Timeframe:
-
Verify the Enantiomer:
-
Are you using the DL-mixture? If so, double the concentration compared to protocols using pure L-
-methylornithine.[1]
-
Q: How do I distinguish between specific ODC inhibition and general toxicity? A: You must perform a Putrescine Rescue Experiment .
The "Gold Standard" Validation Protocol: Putrescine Rescue
If the growth arrest is truly due to ODC inhibition, adding exogenous Putrescine (the product of the ODC reaction) must restore growth.
| Group | Treatment | Expected Outcome |
| Control | Vehicle (PBS) | Normal Growth (100%) |
| Test | Growth Arrest (<50%) | |
| Rescue | Restored Growth (>90%) | |
| Toxicity Control | If growth remains inhibited, the compound is exerting off-target toxicity.[1] |
Module 3: Advanced Troubleshooting Flowchart
Use this logic flow to diagnose unexpected experimental data.
Figure 2: Decision tree for lack of efficacy in cellular proliferation assays.
References
-
Mamont, P. S., et al. (1976).[1] Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture.[1][5][6][7][8] Proceedings of the National Academy of Sciences, 73(5), 1626–1630.[8] Link[6]
-
Metcalf, B. W., et al. (1978).[1][9] Catalytic irreversible inhibition of mammalian ornithine decarboxylase (ODC) by substrate and product analogues.[2] Journal of the American Chemical Society, 100(8), 2551–2553.[1] Link
-
Pegg, A. E. (2016).[1] Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14969–14976.[1] Link
-
Casero, R. A., & Woster, P. M. (2009).[1] Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 52(15), 4551–4573.[1] Link
Sources
- 1. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | C25H44N2O4 | CID 71558785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of essential active-site residues in ornithine decarboxylase of Nicotiana glutinosa decarboxylating both L-ornithine and L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. ODC Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. | Scilit [scilit.com]
- 6. pnas.org [pnas.org]
- 7. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
Enhancing the potency of 2,5-Diamino-2-methylpentanoic acid hydrochloride in vitro
Technical Support Center: Optimization of
Ticket ID: ODC-INHIB-001 Subject: Enhancing in vitro potency of 2,5-Diamino-2-methylpentanoic acid hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Polyamine Metabolism Unit[1]
Executive Summary
You are experiencing suboptimal potency with 2,5-Diamino-2-methylpentanoic acid hydrochloride (also known as
Its potency is not solely intrinsic to the molecule but is strictly dependent on the biological context of your assay. In 90% of cases, low potency in cell culture is caused by exogenous polyamine rescue via the culture media, not the drug itself.
This guide details the mechanistic adjustments required to unlock the full inhibitory potential of this compound.
Module 1: The Foundation (Solubility & Stability)
Before optimizing biological variables, ensure the chemical foundation is solid. Inactive stock solutions are a common silent failure mode.
| Parameter | Specification & Best Practice |
| Chemical Identity | 2,5-Diamino-2-methylpentanoic acid HCl (MW: ~182.65 g/mol ).[1][2] |
| Solubility | Highly soluble in water (>50 mM). Do not use DMSO unless necessary; water is the preferred vehicle to avoid solvent toxicity. |
| pH Sensitivity | The HCl salt is acidic. When adding high concentrations (>5 mM) to culture media, the buffering capacity (bicarbonate/HEPES) may be overwhelmed, turning the media yellow (acidic). Action: Neutralize stock solution with NaOH or use strong buffers (HEPES) in media. |
| Storage | Store powder at -20°C (desiccated). Aqueous stocks are stable at -20°C for 3 months. Avoid freeze-thaw cycles >3 times. |
Module 2: The Mechanism (The Potency Paradox)
To enhance potency, you must understand why it fails.[1]
-
The Problem: Because it is reversible, if intracellular ornithine levels rise (due to upstream arginine metabolism),
-MO is displaced. -
The Rescue: If ODC is successfully blocked, the cell senses polyamine depletion and upregulates the Polyamine Transport System (PTS) . It then imports putrescine/spermidine from the environment, bypassing your blockade entirely.
Visualizing the Failure Mode:
Caption: The "Rescue Pathway." Even if
Module 3: The Enhancement Strategy (Critical)
The only way to accurately measure and enhance the potency of
The "Golden Rule": Dialyzed Serum
Standard Fetal Bovine Serum (FBS) contains high levels of polyamines (putrescine and spermine) derived from the bovine diet.
-
The Fix: You MUST use Dialyzed FBS (10,000 MWCO). Dialysis removes small molecules (amino acids, polyamines) while retaining growth factors.
-
Expected Result: In dialyzed serum, the IC50 of
-MO often shifts from >5 mM (or inactive) to the µM range.
Aminoguanidine Supplementation
Serum contains amine oxidases (SSAO) that can degrade polyamines into toxic aldehydes. While less critical for
-
The Fix: Supplement media with 1 mM Aminoguanidine to inhibit serum amine oxidases, ensuring that observed effects are due to ODC inhibition, not oxidative stress byproducts.
Synergistic Transport Inhibition
If you cannot use dialyzed serum (e.g., sensitive primary cells), you must block the transporter.[1]
-
The Fix: Co-treat with a Polyamine Transport Inhibitor (PTI) if available (e.g., AMXT-1501, though often proprietary).
-
Alternative: Use low-polyamine media formulations (e.g., specific defined media).[1]
Module 4: Validated Experimental Protocol
Protocol: Determination of Potency (IC50) under Polyamine-Restricted Conditions
Materials:
- -Methylornithine HCl (Stock: 100 mM in sterile water).
-
Target Cells (e.g., CHO, HeLa, MCF-7).
-
Dialyzed FBS (Commercial or prepared in-house).[1]
-
Basal Media (DMEM/RPMI) - Note: These contain ornithine/arginine, but this is acceptable as long as exogenous polyamines are absent.
Step-by-Step:
-
Acclimatization (Optional but Recommended): Passage cells into media containing 10% Dialyzed FBS for 24 hours prior to the experiment. This depletes intracellular polyamine pools, sensitizing the cells.[1]
-
Seeding: Seed cells in 96-well plates (approx. 2,000–5,000 cells/well) in 100 µL media + 10% Dialyzed FBS . Allow attachment overnight.
-
Treatment: Prepare serial dilutions of
-MO in the same dialyzed media.-
Range: 0 µM (Control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM.
-
Add 100 µL of 2x concentrated drug to wells (Final Volume: 200 µL).
-
-
Incubation: Incubate for 72 to 96 hours .
-
Why so long? Polyamine depletion is cytostatic, not cytotoxic.[1] It takes several cell divisions to dilute the existing intracellular polyamine pool below the threshold required for growth. 24 hours is insufficient.
-
-
Readout: Use a proliferation assay (MTT, CellTiter-Glo, or SRB).[1]
-
Control Check: If the "0 µM" control cells in dialyzed serum grow significantly slower than those in standard serum, your cells may be strictly dependent on exogenous polyamines (rare, but possible in some tumors).[1]
-
Frequently Asked Questions (FAQ)
Q1: Why is DFMO (Eflornithine) often cited as more potent than
Q2: My media turned yellow when I added the drug. Is this a problem? A: Yes. The HCl salt is acidic. Acidic media inhibits cell growth independently of ODC inhibition, leading to false positives. If the media turns yellow, you must re-adjust the pH of your stock solution to 7.4 using NaOH before adding it to the cells, or use a higher concentration of HEPES buffer.
Q3: Can I just use low-serum (1% FBS) instead of dialyzed serum? A: It helps, but it is not perfect. Even 1% standard FBS contains enough putrescine to rescue cells from ODC inhibition. Dialyzed FBS (10%) is superior because it provides the growth factors needed for healthy control growth while strictly eliminating polyamines.
Q4: I see growth inhibition, but how do I prove it is due to ODC inhibition? A: The "Rescue Experiment" is the gold standard for specificity.
-
Treat cells with
-MO (inhibition observed).[5][6] -
Treat cells with
-MO + 10 µM Putrescine (exogenous product). -
If the inhibition is truly ODC-mediated, the addition of Putrescine should completely restore growth to control levels.
References
-
Pegg, A. E. (2016).[1] Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14904–14912. Link
-
Casero, R. A., & Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. Link
-
Mamont, P. S., et al. (1978).[1]
-Methylornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture.[1][7] Proceedings of the National Academy of Sciences, 75(2), 584-588. Link[1] -
Sigma-Aldrich. (n.d.). Product Information: DL-alpha-Methylornithine hydrochloride.[1] Link
Sources
- 1. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | C25H44N2O4 | CID 71558785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-diamino-2-methyl-pentanoic acid hydrochloride 96% | CAS: 52372-32-4 | AChemBlock [achemblock.com]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. What are ODC inhibitors and how do they work? [synapse.patsnap.com]
- 5. The in vitro interaction of alpha-difluoromethyl ornithine (DFMO) and several interferons on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assays Using 2,5-Diamino-2-methylpentanoic Acid Hydrochloride
Welcome to the Technical Support Center. As an application scientist, I frequently troubleshoot unexpected experimental readouts—commonly known as "artifacts"—when researchers use 2,5-Diamino-2-methylpentanoic acid hydrochloride (commonly referred to as
Part 1: Quantitative Summary of Common Artifacts
Before diving into specific troubleshooting steps, consult this matrix to identify if your unexpected data aligns with known
| Artifact Category | Observation | Typical Quantitative Impact | Root Cause |
| Metabolic Bypass | Loss of anti-proliferative efficacy | 10- to 100-fold artificial increase in IC₅₀ | Polyamine salvage from 10% FBS via upregulated transporters |
| pH Cytotoxicity | Rapid, non-specific cell death (< 2 hrs) | Media pH drops from 7.4 to < 6.5 | Unbuffered addition of 10-50 mM hydrochloride salt |
| Assay Interference | Elevated baseline in biochemical assays | 200-500% increase in background signal | Cross-reactivity of primary amines with Ninhydrin/BCA reagents |
| Chiral Inactivity | Reduced ODC inhibition | ~50% reduction in effective molarity | Use of DL-racemic mixture instead of the active L-enantiomer |
Part 2: Biological Artifacts - The "Metabolic Bypass"
Q: Why does
A: This is a classic metabolic bypass artifact. When
-
Causality: The inhibitor is working at the target level, but the phenotypic readout (proliferation) is rescued by the media environment.
-
Solution: You must use polyamine-depleted serum or co-treat with a polyamine transport inhibitor to close the salvage pathway.
Figure 1: ODC inhibition by α-MO and the serum polyamine salvage bypass artifact.
Part 3: Chemical Artifacts - pH Cytotoxicity & Assay Interference
Q: I see sudden, non-specific cell death immediately after adding high concentrations (10-50 mM) of the inhibitor. What is happening?
A:
-
Causality: The cell death is caused by acidification, not polyamine depletion. True polyamine depletion takes 48-72 hours to halt the cell cycle.
-
Solution: Pre-dissolve the compound in water and titrate to pH 7.4 with NaOH before adding it to your cells (See Protocol 1).
Q: My protein quantification (BCA) and amino acid analysis (Ninhydrin) show artificially high signals in the treated groups. Why?
A: 2,5-Diamino-2-methylpentanoic acid contains two primary amine groups[1]. Amine-reactive assays (like Ninhydrin, fluorescamine, or BCA) cannot distinguish between the amines on your target proteins/metabolites and the free amines on the inhibitor[4].
-
Causality: The residual inhibitor in your cell lysates cross-reacts with the assay chemistry, creating a massive false-positive background.
-
Solution: Thoroughly wash cells with cold PBS (3x) prior to lysis, or switch to an amine-independent assay.
Figure 2: Preparation workflow to eliminate pH-induced cytotoxicity artifacts.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, do not rely on standard protocols alone. Implement the following self-validating workflows designed specifically for
Protocol 1: Preparation of pH-Balanced
-MO Stock Solution (100 mM)
-
Weighing: Weigh 18.27 mg of 2,5-Diamino-2-methylpentanoic acid hydrochloride (MW = 182.65 g/mol ) into a sterile tube.
-
Dissolution: Add 800 µL of sterile double-distilled water (ddH₂O). Vortex until fully dissolved. (Note: The solution will be highly acidic, pH ~3.0).
-
Titration: Submerge a micro-pH probe into the solution. Carefully add 1M NaOH dropwise (approx. 10-20 µL at a time) until the pH reaches 7.2 - 7.4.
-
Volume Adjustment: Bring the final volume to exactly 1.0 mL with ddH₂O to achieve a 100 mM stock.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter inside a biosafety cabinet.
-
Self-Validation Step (Vehicle Control): Prepare a mock stock by titrating plain ddH₂O with the exact same volume of 1M NaOH used in step 3. Treat control cells with this vehicle to prove that the sodium load is not causing osmotic artifacts.
Protocol 2: Polyamine-Depleted In Vitro Assay Workflow
-
Serum Dialysis: Dialyze standard FBS against 1x PBS using a 3 kDa MWCO membrane for 24 hours at 4°C (change buffer 3 times) to remove low-molecular-weight polyamines.
-
Media Preparation: Supplement your basal media (e.g., DMEM) with 10% Dialyzed FBS. Add 1 mM Aminoguanidine to inhibit serum polyamine oxidases, which can generate toxic aldehydes from trace polyamines.
-
Plating & Treatment: Plate cells and allow 24 hours for adherence. Treat with the pH-balanced
-MO stock (Protocol 1) at desired concentrations (e.g., 1-10 mM). -
Self-Validation Step (Rescue Assay): In a parallel set of
-MO-treated wells, spike in 10 µM exogenous putrescine. If the growth inhibition is truly due to ODC blockade (and not off-target toxicity), the putrescine will 100% rescue the cell proliferation.
References
1.[1] alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem - NIH. Source: nih.gov. URL: [Link] 2.[3] Polyamines and cancer: Old molecules, new understanding. Source: researchgate.net. URL: [Link] 3.[2] Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Source: researchgate.net. URL: [Link] 4.[4] Metabolic profiling of Alzheimer's disease brains. Source: researchgate.net. URL: [Link]
Sources
Refining protocols for 2,5-Diamino-2-methylpentanoic acid hydrochloride administration
Welcome to the technical support center for 2,5-Diamino-2-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this compound in experimental settings. Our goal is to ensure the scientific integrity and success of your research by providing not just procedural steps, but also the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before starting their experiments with 2,5-Diamino-2-methylpentanoic acid hydrochloride.
Q1: What is 2,5-Diamino-2-methylpentanoic acid hydrochloride and what are its primary applications?
A1: 2,5-Diamino-2-methylpentanoic acid hydrochloride is a synthetic amino acid analog. Structurally, it is a derivative of ornithine, a key intermediate in the urea cycle and polyamine biosynthesis. Its primary research applications stem from its potential to interact with amino acid transporters and enzymes involved in metabolic pathways. For instance, similar alpha-methylated amino acids are investigated for their ability to act as inhibitors of enzymes like ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[1] Polyamines are crucial for cell proliferation, and their dysregulation is implicated in diseases like cancer, making ODC a therapeutic target.[1][2] Additionally, radiolabeled analogs of similar structures have been developed as tracers for positron emission tomography (PET) imaging of brain tumors, leveraging their transport into cancer cells via upregulated amino acid transporters like the L-type amino acid transporter 1 (LAT1).[3][4]
Q2: What are the basic physicochemical properties of 2,5-Diamino-2-methylpentanoic acid hydrochloride?
A2: Understanding the fundamental properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| CAS Number | 52372-32-4 | [5][6][7] |
| Molecular Formula | C₆H₁₅ClN₂O₂ | [5] |
| Molecular Weight | 182.65 g/mol | [5] |
| Appearance | Typically a white to off-white solid. | Inferred from related compounds. |
| Purity | Commercially available with purities often around 96%. | [5] |
Q3: How should I store 2,5-Diamino-2-methylpentanoic acid hydrochloride?
A3: Proper storage is critical to maintain the integrity of the compound. For the solid hydrochloride salt, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Many suppliers recommend storage at -20°C for long-term stability.
Q4: Is this compound considered hazardous?
Section 2: Experimental Protocols and Troubleshooting
This section provides detailed protocols for common experimental procedures and troubleshooting tips for issues that may arise.
In Vitro Studies: Cell-Based Assays
The use of 2,5-Diamino-2-methylpentanoic acid hydrochloride in cell-based assays often involves evaluating its effects on cell viability, proliferation, or its interaction with specific cellular targets.
The preparation of a stable and accurate stock solution is the foundation of reliable experimental results.
Materials:
-
2,5-Diamino-2-methylpentanoic acid hydrochloride powder
-
Sterile, high-purity water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of 2,5-Diamino-2-methylpentanoic acid hydrochloride in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., sterile water or PBS for aqueous solutions, or DMSO for a concentrated stock) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in the dissolution of higher concentrations, but be cautious of potential degradation.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is particularly important for solutions that will be added to cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aqueous stocks at -20°C and DMSO stocks at -20°C or -80°C. Protect from light.
Troubleshooting Guide: In Vitro Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium. | - Stock solution concentration is too high, leading to insolubility upon dilution.- The pH of the final medium is incompatible with the compound's solubility. | - Prepare a lower concentration stock solution.- Test the solubility of the compound in your specific cell culture medium at the desired final concentration before treating cells.- For DMSO stocks, ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. |
| Inconsistent or no observable effect on cells. | - Inactive compound due to improper storage or degradation.- Incorrect dosage or incubation time.- The chosen cell line is not sensitive to the compound's mechanism of action. | - Use a fresh stock solution. Verify the purity and identity of the compound if possible.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Research the expression of potential targets (e.g., specific amino acid transporters or ODC) in your cell line. Consider using a positive control cell line if available. |
| High background toxicity in control wells. | - If using a DMSO stock, the final concentration of DMSO may be too high.- The compound itself may have some inherent cytotoxicity at the concentrations tested. | - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cell line.- Perform a baseline cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of the compound.[8][9][10][11] |
| Contamination of cell cultures after treatment. | - Non-sterile stock solution. | - Always sterile-filter the stock solution before use.[7][12] |
In Vivo Administration
For in vivo studies, the proper formulation and administration of 2,5-Diamino-2-methylpentanoic acid hydrochloride are critical for accurate and reproducible results.
Materials:
-
2,5-Diamino-2-methylpentanoic acid hydrochloride
-
Sterile vehicle (e.g., saline, PBS)
-
Sterile vials
-
pH meter and solutions for pH adjustment (e.g., sterile NaOH, HCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Selection: For most in vivo routes, an isotonic and pH-neutral vehicle is preferred to minimize irritation. Sterile saline (0.9% NaCl) or PBS are common choices.
-
Dissolution: Weigh the required amount of the compound and dissolve it in the chosen sterile vehicle. Ensure complete dissolution.
-
pH Adjustment: Check the pH of the solution. The hydrochloride salt may result in an acidic solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) using sterile, dilute NaOH or HCl. This is crucial to prevent injection site irritation.
-
Sterilization: Sterile-filter the final dosing solution through a 0.22 µm filter into a sterile vial.
-
Storage: Prepare the dosing solution fresh on the day of use if possible. If short-term storage is necessary, store at 2-8°C and protect from light. Assess the stability of the solution for the intended storage duration.
Recommended Administration Routes and Volumes for Rodents
The choice of administration route depends on the desired pharmacokinetic profile.
| Route | Recommended Max Volume (Mouse) | Recommended Max Volume (Rat) | Notes |
| Intravenous (IV) | 5 mL/kg (slow bolus) | 5 mL/kg (slow bolus) | Provides immediate and complete bioavailability. |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | Rapid absorption, but potential for injection into organs. |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg | Slower, more sustained absorption. |
| Oral (PO) | 10 mL/kg | 10 mL/kg | Subject to first-pass metabolism. |
Data adapted from general guidelines for laboratory animal procedures.
Troubleshooting Guide: In Vivo Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Animal distress or irritation at the injection site. | - The pH of the dosing solution is not neutral.- The solution is not isotonic.- The compound itself is an irritant at the administered concentration. | - Always adjust the pH of the dosing solution to a physiological range (7.2-7.4).- Use an isotonic vehicle like saline or PBS.- If the compound is inherently irritating, consider a different administration route or a lower concentration with a larger volume (within acceptable limits). |
| Variable or unexpected experimental outcomes. | - Incomplete dissolution or precipitation of the compound in the dosing solution.- Degradation of the compound in the dosing solution.- Inconsistent administration technique. | - Visually inspect the dosing solution for any particulates before administration.- Prepare dosing solutions fresh daily. If storage is required, validate the stability of the compound in the chosen vehicle and storage conditions.- Ensure all personnel are properly trained and consistent in their administration technique. |
| Difficulty in detecting the compound in biological samples. | - Rapid metabolism or clearance of the compound.- Inadequate sensitivity of the analytical method. | - Conduct a pilot pharmacokinetic study to determine the optimal time points for sample collection.- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the compound in the relevant biological matrix. |
Analytical Methods
Accurate quantification of 2,5-Diamino-2-methylpentanoic acid hydrochloride in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying small molecules like 2,5-Diamino-2-methylpentanoic acid in complex biological samples due to its high sensitivity and specificity.
General Workflow for LC-MS/MS Sample Analysis:
-
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenate). Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The compound of interest is partitioned between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides cleaner samples by selectively adsorbing the analyte onto a solid support, followed by elution with a suitable solvent.[13]
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A suitable column (e.g., HILIC for polar compounds or reversed-phase with an appropriate ion-pairing agent) is used to separate the analyte from other components in the extract.
-
Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and an internal standard, which allows for highly selective and sensitive quantification.
Troubleshooting Guide: Analytical Methods
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery during sample preparation. | - The chosen extraction method is not suitable for the physicochemical properties of the compound.- Inefficient elution from the SPE cartridge. | - Optimize the extraction solvent or SPE sorbent and elution solvent. Test different pH conditions for LLE.- Use an isotopically labeled internal standard to correct for recovery losses. |
| Poor peak shape or retention in chromatography. | - Inappropriate column chemistry or mobile phase composition. | - For this polar compound, consider a HILIC column or a reversed-phase C18 column with an ion-pairing agent in the mobile phase.- Optimize the mobile phase gradient and pH. |
| Matrix effects (ion suppression or enhancement) in MS detection. | - Co-eluting endogenous components from the biological sample are affecting the ionization of the analyte. | - Improve the sample cleanup procedure to remove more interfering substances.- Adjust the chromatography to separate the analyte from the interfering peaks.- Use an isotopically labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Section 3: Mechanism of Action Insights
While the precise mechanism of action for 2,5-Diamino-2-methylpentanoic acid hydrochloride is not extensively documented in publicly available literature, based on its structure as an alpha-methylated ornithine analog, two primary pathways are of significant research interest:
-
Inhibition of Ornithine Decarboxylase (ODC): ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation.[1][2] The alpha-methylation of ornithine analogs can lead to potent, irreversible inhibition of ODC. A well-known example is α-difluoromethylornithine (DFMO or Eflornithine), which is used clinically to treat conditions characterized by rapid cell proliferation.[2][14] It is hypothesized that 2,5-Diamino-2-methylpentanoic acid may act in a similar manner, making it a valuable tool for studying the role of polyamines in various physiological and pathological processes.
-
Interaction with Amino Acid Transporters: Cancer cells often exhibit increased expression of amino acid transporters to meet their high metabolic demands. The L-type amino acid transporter 1 (LAT1), in particular, is overexpressed in many types of tumors and is responsible for the transport of large neutral amino acids.[15] Synthetic amino acids are often explored as substrates for these transporters to either deliver cytotoxic agents or for imaging purposes. Studies on structurally similar compounds, such as 2-amino-5-fluoro-2-methylpentanoic acid, have shown that they are transported into glioma cells via system L transporters.[15][3][4] Therefore, 2,5-Diamino-2-methylpentanoic acid could potentially be used to study or target these transport systems.
Experimental Approach to Elucidate Mechanism:
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McConathy, J., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 58(9), 3817–3829. [Link]
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McConathy, J., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 58(9), 3817-29. [Link]
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Somani, R. R., Rai, P. R., & Kandpile, P. S. (2018). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Mini-Reviews in Medicinal Chemistry, 18(12), 1040-1052. [Link]
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Chabanon, H., et al. (2005). Ornithine decarboxylase activity is inhibited by the polyamine precursor amino acids at the protein stability level in Caco-2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1723(1-3), 74-81. [Link]
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Somani, R. R., et al. (2018). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. ResearchGate. [Link]
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Mamont, P. S., et al. (1984). Effects of (2R, 5R)-6-heptyne-2,5-diamine, a potent inhibitor of L-ornithine decarboxylase, on rat hepatoma cells cultured in vitro. Biochemical Journal, 219(3), 761-767. [Link]
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PubChem. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. PubChem Database. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1789. [Link]
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Abdullahi, M., et al. (2018). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. ResearchGate. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 939-951. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 939-951. [Link]
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Validation & Comparative
Comparative Analysis of 2,5-Diamino-2-methylpentanoic Acid Hydrochloride and Irreversible ODC Inhibitors
As a Senior Application Scientist in drug development and enzymology, selecting the correct enzymatic inhibitor is rarely just about potency; it is about mechanism, reversibility, and experimental intent. Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of L-ornithine to putrescine. Because polyamines are critical for cell proliferation, ODC is a heavily validated target in oncology and infectious diseases (such as African trypanosomiasis)[1].
When probing the polyamine pathway, researchers primarily choose between two classes of structural ornithine analogues: reversible inhibitors , championed by 2,5-Diamino-2-methylpentanoic acid hydrochloride (
This guide objectively compares
Mechanistic Divergence: Reversible vs. Suicide Inhibition
To understand the causality behind how these inhibitors function, we must first look at the active site of ODC. ODC is a homodimer that relies on the cofactor Pyridoxal 5'-phosphate (PLP)[1]. During normal catalysis, L-ornithine forms a Schiff base with PLP, followed by the cleavage of the
-Methylornithine ( -MO): Competitive and Reversible
-MO (2,5-Diamino-2-methylpentanoic acid) acts as a highly potent, competitive, and reversible inhibitor of ODC[2].-
The Causality:
-MO successfully enters the ODC active site and forms the initial Schiff base with the PLP cofactor. However, the presence of the -methyl group sterically and electronically prevents the necessary alignment for the decarboxylation step[2]. Because no covalent bond is formed with the enzyme's amino acid residues, the inhibition is strictly dependent on the continuous presence of the compound in the intracellular environment. If the concentration of -MO drops, L-ornithine can outcompete it, rapidly restoring polyamine synthesis.
-Difluoromethylornithine (DFMO): Irreversible Suicide Inhibition
DFMO is an enzyme-activated irreversible (suicide) inhibitor[3].
-
The Causality: Like
-MO, DFMO binds the active site and forms a Schiff base with PLP. However, the enzyme successfully attempts to decarboxylate DFMO. This decarboxylation triggers the elimination of a fluorine atom (acting as a leaving group), generating a highly reactive ketimine intermediate. This electrophilic intermediate immediately undergoes a nucleophilic attack by a specific active-site cysteine residue (Cys360 in mammalian and trypanosomal ODC), permanently alkylating the enzyme and destroying its catalytic function[3].
Polyamine biosynthesis pathway illustrating the distinct inhibitory mechanisms of α-MO and DFMO.
Quantitative Performance Comparison
While DFMO is the clinical standard,
| Characteristic | 2,5-Diamino-2-methylpentanoic acid ( | |
| Inhibition Type | Competitive, Reversible[2] | Enzyme-activated, Irreversible[3] |
| Target Interaction | Non-covalent (Schiff base with PLP) | Covalent alkylation (Cys360)[3] |
| Inhibition Constant ( | ~42 | ~34 |
| Cellular Washout Effect | Rapid restoration of ODC activity[5] | Requires de novo synthesis of ODC protein |
| Primary Application | Transient metabolic probing, reversible cell cycle arrest | Long-term polyamine depletion, clinical therapeutics |
Experimental Protocols: Self-Validating Dialysis Workflow
To experimentally prove the mechanism of action of an ODC inhibitor (differentiating
The gold standard protocol incorporates an extensive dialysis step [5].
-
The Logic: Dialysis acts as the physical validation of reversibility. By placing the treated lysate in a semi-permeable membrane against a vast buffer sink, unbound small molecules are stripped away. If the inhibitor is reversible (
-MO), it will detach from the active site to re-establish equilibrium, and ODC activity will return. If it is irreversible (DFMO), the covalent bond prevents detachment, and the enzyme remains dead[5].
Step-by-Step Methodology
Phase 1: Incubation and Inhibition
-
Lysate Preparation: Homogenize target cells in cold ODC extraction buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM Dithiothreitol, 50
M PLP). Centrifuge at 20,000 g for 30 mins at 4°C to isolate the cytosolic fraction. -
Inhibitor Treatment: Aliquot the lysate into three groups: Control (Vehicle),
-MO treated (e.g., 1 mM), and DFMO treated (e.g., 1 mM). -
Incubation: Incubate all samples at 37°C for 30 minutes to allow for steady-state binding (and covalent alkylation in the case of DFMO).
Phase 2: The Dialysis Validation Step 4. Sample Splitting: Split each of the three groups into two sub-aliquots: "Non-Dialyzed" and "Dialyzed". 5. Dialysis: Transfer the "Dialyzed" aliquots into 10 kDa MWCO dialysis cassettes. Dialyze against 100 volumes of ODC extraction buffer for 18 hours at 4°C, with three buffer exchanges. Keep the "Non-Dialyzed" samples on ice.
Phase 3: Radiometric Decarboxylation Assay
6. Reaction Setup: To 100
Dialysis workflow to validate reversible (α-MO) versus irreversible (DFMO) ODC inhibition.
Strategic Conclusion
For therapeutic development where total and permanent ablation of polyamine synthesis is required, DFMO remains the undisputed standard due to its suicide-inhibition mechanism targeting Cys360. However, for researchers mapping cell-cycle checkpoints, studying transient metabolic shifts, or requiring precise temporal control over polyamine depletion, 2,5-Diamino-2-methylpentanoic acid (
References
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- X-ray structure of ornithine decarboxylase from Trypanosoma brucei: the native structure and the structure in complex with alpha-difluoromethylornithine.PubMed / NIH.
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase.Frontiers.
- Panagrellus redivivus ornithine decarboxylase: structure of the gene, expression in Escherichia coli and characterization of the recombinant protein.PMC / NIH.
- Participation of ornithine decarboxylase in early stages of tom
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Cross-Validation of Polyamine Depletion: α-Methylornithine vs. DFMO in Experimental Models
Executive Summary & Mechanistic Framework
In the study of cellular proliferation, cancer biology, and parasitic infections, targeting the polyamine biosynthetic pathway remains a cornerstone of experimental pharmacology. The rate-limiting step of this pathway is catalyzed by Ornithine Decarboxylase (ODC) , which converts L-ornithine into putrescine. To rigorously validate ODC's role in a given biological phenotype, researchers must employ highly specific pharmacological inhibitors.
This guide provides a comprehensive cross-validation framework comparing two distinct classes of ODC inhibitors: α-Methylornithine (α-MO) and α-Difluoromethylornithine (DFMO / Eflornithine) . As an application scientist, I emphasize that relying on a single inhibitor can introduce confounding off-target variables. By cross-validating results using both a reversible competitive inhibitor (α-MO) and an irreversible suicide inhibitor (DFMO), alongside a self-validating putrescine rescue arm, researchers can establish absolute mechanistic causality.
The Biochemical Divergence
While both agents target the same active site, their mechanisms dictate vastly different experimental utilities:
-
α-Methylornithine (α-MO): Acts as a potent competitive inhibitor. Mechanistically, α-MO undergoes a slow, decarboxylation-dependent transamination caused by the incorrect protonation of the quinoid intermediate[1]. This produces an inactive enzyme complex that is fully reversible upon the addition of pyridoxal phosphate (PLP) or via dialysis[2].
-
DFMO: Acts as an enzyme-activated, catalytic irreversible (suicide) inhibitor[2]. It forms a covalent bond with the active site, permanently inactivating the ODC monomer. Enzyme activity can only be restored via de novo protein synthesis.
Mechanistic divergence of ODC inhibition by α-methylornithine and DFMO.
Comparative Performance Data
To select the appropriate inhibitor for your experimental design, it is critical to understand their kinetic and operational differences. The table below summarizes the quantitative and qualitative performance metrics of both compounds.
| Parameter | α-Methylornithine (α-MO) | α-Difluoromethylornithine (DFMO) |
| Inhibitor Class | Competitive, Reversible | Enzyme-activated (Suicide), Irreversible |
| Mechanism of Action | Decarboxylation-dependent transamination | Covalent alkylation of the active site |
| Enzyme Recovery | Rapidly restored via dialysis or PLP addition | Requires de novo enzyme synthesis |
| Cellular Efficacy | High (Requires continuous high-dose exposure) | Very High (Prolonged suppression at lower doses) |
| In Vivo Phenotype | Induces cytocidal effects in tumor cells[3] | Blocks proliferation; induces cytostasis[4] |
| Primary Utility | Short-term kinetic studies, reversible probing | Long-term polyamine depletion, clinical models |
Experimental Cross-Validation Workflows
A robust experimental design must be self-validating . If an inhibitor reduces cell viability, how do we know it is strictly due to polyamine depletion and not an off-target cytotoxic effect?
We achieve self-validation through two orthogonal approaches:
-
The Dialysis Reversibility Test: Proves the physical mechanism of the drug binding to the enzyme.
-
The Putrescine Rescue Arm: Proves the biological phenotype is exclusively driven by the downstream product's absence. If exogenous putrescine restores cell growth, the inhibitor is functionally on-target[4].
Cross-validation workflow for assessing ODC-dependent polyamine depletion.
Self-Validating Experimental Protocols
Protocol 1: In Vitro ODC Reversibility Assay (Radiometric)
Causality Focus: This protocol isolates the biochemical interaction. By dialyzing the treated lysates, we physically remove unbound competitive inhibitors. If ODC activity returns in the α-MO arm but remains dead in the DFMO arm, we have validated the specific molecular interactions of our tools[2].
Step-by-Step Methodology:
-
Lysate Preparation: Harvest target cells (e.g., Ehrlich ascites tumor cells) during the exponential growth phase to ensure peak ODC expression. Lyse in ice-cold buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT).
-
Inhibitor Incubation: Divide the clarified lysate into three aliquots. Treat with:
-
Vehicle (Control)
-
1 mM α-Methylornithine
-
1 mM DFMO Incubate at 37°C for 30 minutes.
-
-
Pre-Dialysis Measurement: Extract a 50 µL fraction from each aliquot. Measure basal ODC activity by quantifying the release of
from L-[1- ]ornithine over 60 minutes. Both α-MO and DFMO arms should show >90% inhibition compared to the control. -
Dialysis (The Validation Step): Transfer the remaining lysates into 10 kDa MWCO dialysis cassettes. Dialyze overnight at 4°C against 100 volumes of lysis buffer supplemented with 50 µM Pyridoxal 5'-Phosphate (PLP).
-
Post-Dialysis Measurement: Re-assay the dialyzed lysates for ODC activity.
-
Expected Result: α-MO treated extracts will regain near-normal ODC activity due to the removal of the competitive inhibitor. DFMO treated extracts will remain fully inhibited, confirming irreversible covalent binding[2].
-
Protocol 2: Cell Proliferation & Polyamine Rescue Assay
Causality Focus: This protocol translates biochemical inhibition into cellular phenotype. Because polyamines are essential for cell viability[4], depleting them should halt proliferation. The inclusion of exogenous putrescine acts as a definitive biological control; if the drug is truly specific to ODC, bypassing ODC by providing putrescine will completely rescue the cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., human small-cell lung carcinoma lines) in 96-well plates at
cells/well in complete media. Allow 24 hours for adherence. -
Treatment Assignment: Replace media with the following conditions:
-
Control: Standard media.
-
α-MO Arm: Media + 5 mM α-Methylornithine.
-
DFMO Arm: Media + 1 mM DFMO.
-
Rescue Arms: Media + Inhibitor (α-MO or DFMO) + 10 µM exogenous Putrescine.
-
-
Incubation & Monitoring: Culture the cells for 72 to 96 hours. Note: Polyamine pools take time to deplete; early timepoints (<24h) may not show phenotypic differences.
-
Viability Readout: Assess cell proliferation using a standard MTS or ATP-luminescence assay.
-
Expected Result: Both α-MO and DFMO will induce significant cytostatic/cytocidal effects, blocking proliferation[3]. Crucially, the arms co-treated with 10 µM putrescine will exhibit growth curves identical to the untreated control, self-validating that the mechanism of toxicity was exclusively driven by polyamine starvation[4].
-
Conclusion
For rigorous drug development and mechanistic biology, utilizing α-methylornithine alongside DFMO provides an unimpeachable cross-validation strategy. α-MO offers the flexibility of reversibility, making it ideal for transient kinetic studies, while DFMO provides the robust, long-term suppression required for profound phenotypic shifts. By combining these tools with dialysis and putrescine-rescue controls, researchers can confidently publish highly trustworthy, self-validating data on the polyamine pathway.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Polyamines are necessary for the survival of human small-cell lung carcinoma in culture.
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A Comparative Guide to Ornithine Decarboxylase Inhibitors: Eflornithine (DFMO) vs. 2,5-Diamino-2-methylpentanoic acid hydrochloride
This guide provides a detailed, data-driven comparison of two inhibitors of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a validated target in oncology. We will objectively evaluate the established therapeutic agent, Eflornithine (α-difluoromethylornithine or DFMO), against the lesser-known experimental compound, 2,5-Diamino-2-methylpentanoic acid hydrochloride, also known as alpha-methylornithine. This analysis is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular therapeutics.
The Critical Role of Polyamines and Ornithine Decarboxylase in Cancer
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Their synthesis is tightly regulated, and dysregulation of polyamine metabolism is a hallmark of many cancers. The first and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[2] Due to its pivotal role in sustaining the high proliferative rate of cancer cells, ODC has emerged as a key target for anti-cancer drug development.
Eflornithine (DFMO): A Clinically Validated ODC Inhibitor
Eflornithine, or DFMO, is a structural analog of ornithine that acts as an enzyme-activated, irreversible inhibitor of ODC.[2] This "suicide inhibitor" mechanism leads to a profound and sustained depletion of intracellular polyamines, thereby disrupting cancer cell proliferation.
Preclinical and Clinical Efficacy of DFMO
The anti-neoplastic effects of DFMO have been extensively documented in a multitude of preclinical studies. In various cancer cell lines, DFMO treatment leads to a depletion of putrescine and spermidine, resulting in G1 cell cycle arrest and inhibition of cell proliferation.[1] Furthermore, in animal models of neuroblastoma, a cancer heavily dependent on polyamine synthesis, DFMO has demonstrated significant anti-tumor activity.[1]
The clinical development of DFMO has culminated in its recent approval by the U.S. Food and Drug Administration (FDA) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy.[3] This landmark approval underscores the clinical utility of ODC inhibition as a therapeutic strategy.
Mechanism of Action: Irreversible Inhibition
DFMO acts as a suicide inhibitor of ODC. It is recognized by the enzyme as a substrate and undergoes decarboxylation. This process generates a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.
Caption: Mechanism of ODC Inhibition by DFMO and alpha-Methylornithine.
2,5-Diamino-2-methylpentanoic acid hydrochloride (alpha-Methylornithine)
2,5-Diamino-2-methylpentanoic acid hydrochloride is the chemical name for alpha-methylornithine (α-MO), another analog of ornithine that has been investigated as an ODC inhibitor.
Preclinical Data for alpha-Methylornithine
The available scientific literature on alpha-methylornithine is primarily from in vitro studies conducted in the late 1970s and early 1980s. These studies established that alpha-methylornithine acts as a potent competitive inhibitor of ODC.[4][5]
In cultured rat hepatoma and brain tumor cells, alpha-methylornithine was shown to inhibit cell proliferation.[4][6] At a concentration of 10 mM, it caused cytostasis in rat brain tumor cells, an effect that was reversible by the addition of exogenous putrescine.[6] This reversibility suggests that the anti-proliferative effect at this concentration is a direct consequence of polyamine depletion. However, at a higher concentration of 50 mM, the growth inhibition was not reversible by putrescine, indicating potential off-target or non-specific toxicity.[6]
Mechanism of Action: Competitive Inhibition
Unlike DFMO, alpha-methylornithine functions as a competitive inhibitor of ODC. It binds to the active site of the enzyme, competing with the natural substrate, ornithine. This binding is reversible and does not lead to the permanent inactivation of the enzyme. The mechanism has been described as a decarboxylation-dependent transamination that leads to the inactivation of the enzyme, but the activity can be restored.[7]
Head-to-Head Comparison: DFMO vs. alpha-Methylornithine
A direct, modern comparison of the efficacy of DFMO and alpha-methylornithine is challenging due to the significant disparity in the available data. DFMO has undergone rigorous preclinical and clinical evaluation, leading to its approval as a therapeutic agent. In contrast, the data for alpha-methylornithine is limited to early-stage, in vitro studies, with no publicly available in vivo, pharmacokinetic, or safety data in animal models or humans.
| Feature | DFMO (Eflornithine) | 2,5-Diamino-2-methylpentanoic acid hydrochloride (alpha-Methylornithine) |
| Mechanism of Action | Irreversible (Suicide) Inhibitor | Competitive Inhibitor |
| Potency | Well-characterized in numerous cell lines and in vivo models | Potent in vitro, but limited data available |
| In Vitro Efficacy | Broadly effective in inhibiting proliferation of various cancer cell lines | Demonstrated cytostatic effects in rat hepatoma and brain tumor cells |
| In Vivo Efficacy | Proven efficacy in animal models of neuroblastoma and other cancers | No publicly available data |
| Clinical Development | FDA-approved for reducing relapse risk in high-risk neuroblastoma | No evidence of clinical development |
| Safety Profile | Well-documented in clinical trials | Unknown |
| Supporting Data | Extensive and recent preclinical and clinical data | Limited and dated in vitro studies |
Experimental Protocols for Evaluating ODC Inhibitors
The evaluation of novel ODC inhibitors typically follows a standardized workflow to characterize their efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of ODC inhibitors.
Step-by-Step Methodologies:
-
In Vitro ODC Inhibition Assay:
-
Recombinant human ODC enzyme is incubated with varying concentrations of the inhibitor.
-
The conversion of a radiolabeled ornithine substrate to putrescine is measured.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the inhibitor's potency.
-
-
Cell Culture and Treatment:
-
Cancer cell lines with known ODC expression (e.g., neuroblastoma cell lines) are cultured under standard conditions.
-
Cells are treated with a range of concentrations of the ODC inhibitor for various time points.
-
-
Analysis of Intracellular Polyamines:
-
Cell lysates are prepared from treated and untreated cells.
-
Polyamine levels (putrescine, spermidine, spermine) are quantified using high-performance liquid chromatography (HPLC).
-
-
Cell Proliferation and Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of viability.
-
Colony Formation Assay: Assesses the long-term proliferative capacity of single cells.
-
-
Cell Cycle Analysis:
-
Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
-
In Vivo Tumor Models:
-
Immunocompromised mice are implanted with human cancer cells (xenograft model).
-
Once tumors are established, mice are treated with the ODC inhibitor.
-
Tumor growth is monitored over time, and at the end of the study, tumors are excised and analyzed.
-
Conclusion
Based on the currently available scientific evidence, eflornithine (DFMO) is a well-established, clinically validated inhibitor of ornithine decarboxylase with proven efficacy in reducing the risk of relapse in high-risk neuroblastoma. Its mechanism of action as an irreversible inhibitor, extensive preclinical and clinical data, and FDA approval position it as the current benchmark for ODC-targeted therapy.
2,5-Diamino-2-methylpentanoic acid hydrochloride (alpha-methylornithine) is an experimental competitive inhibitor of ODC. While early in vitro studies demonstrated its potential to inhibit cancer cell proliferation through polyamine depletion, the lack of subsequent in vivo efficacy, pharmacokinetic, and safety data precludes a direct and meaningful comparison with DFMO. Further research would be required to determine if alpha-methylornithine holds any therapeutic potential in the modern oncology landscape. For researchers and drug developers, DFMO represents the gold standard for ODC inhibition, while alpha-methylornithine remains a historically noted but largely uncharacterized compound.
References
- Seidenfeld J, Marton LJ. Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. Cancer Res. 1980;40(6):1961-1966.
- Mamont PS, Böhlen P, McCann PP, Bey P, Schuber F, Tardif C. alpha-Methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proc Natl Acad Sci U S A. 1976;73(5):1626-1630.
-
Mamont PS, Böhlen P, McCann PP, Bey P, Schuber F, Tardif C. alpha-Methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. PubMed. Available at: [Link].
- O'Leary MH, Herreid RM. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Biochemistry. 1978;17(6):1010-1014.
- Abdel-Monem MM, Newton NE, Weeks CE. Inhibitors of polyamine biosynthesis. 1. .alpha.-Methyl-(+-)-ornithine, an inhibitor of ornithine decarboxylase. J Med Chem. 1974;17(4):447-451.
-
Bachmann AS, Bews H, Gehrke C. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. MDPI. Available at: [Link].
-
Bassiri H. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational Cancer Research. Available at: [Link].
- Gerner EW, Meyskens FL Jr. Polyamines and cancer: old molecules, new understanding.
- Heby O, Persson L. Molecular genetics of polyamine synthesis in eukaryotic cells. Trends Biochem Sci. 1990;15(4):153-158.
- Hogarty MD, Norris MD, Davis K, et al. ODC1 is a critical determinant of MYCN oncogenesis and a therapeutic target in neuroblastoma. Cancer Res. 2008;68(23):9735-9745.
- Marton LJ, Pegg AE. Polyamines as targets for cancer chemotherapy. Annu Rev Pharmacol Toxicol. 1995;35:55-91.
- Meyskens FL Jr, Gerner EW. Development of difluoromethylornithine (DFMO) as a chemoprevention agent. Clin Cancer Res. 1999;5(5):945-951.
- Pegg AE. Polyamine metabolism and its importance in neoplastic growth and as a target for chemotherapy. Cancer Res. 1988;48(4):759-774.
- Shantz LM, Pegg AE. Translational regulation of ornithine decarboxylase. Int J Biochem Cell Biol. 1999;31(1):107-121.
- Wallace HM, Caslake R. Polyamines and cancer. Int J Oncol. 2001;18(1):15-20.
-
U.S. Food and Drug Administration. FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma. FDA. Available at: [Link].
- Saulnier Sholler GL, Gerner EW, Bergendahl G, et al. A Phase I Trial of DFMO Targeting Polyamine Addiction in Patients with Relapsed/Refractory Neuroblastoma. PLoS One. 2015;10(5):e0127246.
- Sholler GSL, Ferguson W, Bergendahl G, et al. A subset analysis of a phase II trial evaluating the use of DFMO as maintenance therapy for high-risk neuroblastoma. Int J Cancer. 2018;143(10):2599-2607.
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- 1. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,5-Diamino-2-methylpentanoic Acid Hydrochloride and Its Analogs in ODC Inhibition
Mechanistic Rationale: Targeting Polyamine Biosynthesis
The rapid proliferation of cells—whether in neoplastic transformation or parasitic infection—is critically dependent on polyamines (putrescine, spermidine, and spermine). The rate-limiting step in their biosynthesis is catalyzed by Ornithine Decarboxylase (ODC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts L-ornithine to putrescine[1].
Because of its rapid turnover and critical role in cell cycle progression, ODC has been a prime target for pharmacological intervention. The parent compound, 2,5-Diamino-2-methylpentanoic acid hydrochloride (commonly known as α-Methylornithine or α-MO), was one of the earliest rationally designed analogs[2]. By substituting a methyl group at the alpha carbon of ornithine, researchers created a molecule that binds the ODC active site but resists decarboxylation. However, the evolution of drug design necessitated the development of analogs with superior pharmacokinetic and pharmacodynamic profiles, transitioning from reversible competitive inhibitors to enzyme-activated irreversible (suicide) inhibitors[3].
Polyamine biosynthesis pathway highlighting ODC inhibition by α-methylornithine and its analogs.
Comparative Profiling of α-Methylornithine and Key Analogs
The structural modification of the alpha-carbon on the ornithine backbone fundamentally alters the causality of enzyme inhibition.
The Parent Compound: α-Methylornithine (α-MO)
α-MO acts as a potent, reversible, competitive inhibitor of ODC. The alpha-methyl group provides sufficient steric bulk to prevent the PLP-dependent decarboxylation step, stalling the enzyme in a non-productive complex[3]. While effective in vitro (Ki ~42 μM), its reversible nature means that the rapid intracellular accumulation of natural L-ornithine can eventually outcompete the drug, limiting its in vivo efficacy[4].
The Clinical Standard: α-Difluoromethylornithine (DFMO / Eflornithine)
To overcome the limitations of reversibility, DFMO was synthesized by replacing the methyl group with a difluoromethyl moiety. DFMO is a classic enzyme-activated suicide inhibitor[1].
-
Mechanism: ODC accepts DFMO as a substrate and initiates decarboxylation. This process triggers the elimination of a fluoride ion, generating a highly reactive conjugated imine (Michael acceptor) intermediate. This intermediate rapidly alkylates a nucleophilic residue (Cys360) within the active site, irreversibly destroying enzyme activity[1].
The Alkynyl and Alkenyl Analogs: α-Ethynylornithine & α-Vinylornithine
Further exploration of mechanism-based inhibitors led to the synthesis of α-ethynyl- and α-vinylornithine[5].
-
α-Ethynylornithine: Upon binding, the alkyne group undergoes PLP-mediated proton abstraction to form a reactive allene, which covalently traps the enzyme. It exhibits rapid saturation kinetics with a highly potent Ki of 10 μM and a short half-inactivation time (
) of 8.5 minutes[5]. -
α-Vinylornithine: The alkene analog is significantly less potent (Ki = 810 μM), requiring a much longer time to achieve half-inactivation (
= 27 min), demonstrating that the alkyne's electronic geometry is far superior for active-site trapping[5].
The Aminooxy Analog: APA
1-Amino-oxy-3-aminopropane (APA) deviates slightly from the alpha-substituted structure but serves as an ultra-potent competitive inhibitor. With a Ki of 3.2 nM, APA binds with such high affinity that it effectively suppresses polyamine levels in leukemia models despite being reversible[6].
Quantitative Data Comparison
The following table synthesizes the kinetic parameters of these analogs, illustrating the inverse relationship between structural reactivity and the dissociation constant (
| Compound | Structural Modification | Inhibition Modality | Clinical / Research Status | ||
| α-Methylornithine | α-Methyl | Reversible, Competitive | ~42.0 | N/A | Tool Compound |
| DFMO (Eflornithine) | α-Difluoromethyl | Irreversible, Suicide | ~34.0 - 39.0 | ~3.1 | FDA Approved |
| α-Ethynylornithine | α-Ethynyl | Irreversible, Suicide | 10.0 | 8.5 | Preclinical |
| α-Vinylornithine | α-Vinyl | Irreversible, Suicide | 810.0 | 27.0 | Preclinical |
| APA | Aminooxy substitution | Reversible, Competitive | 0.0032 | N/A | Preclinical |
(Data aggregated from continuous UV and radiometric assays against mammalian and recombinant ODC models[5],[6],[4].)
Experimental Methodologies: Self-Validating Systems
To accurately compare these analogs, researchers must employ self-validating assays that can explicitly differentiate between high-affinity competitive binding and covalent suicide inhibition.
Protocol 1: Kitz-Wilson Kinetic Profiling of ODC Inhibition
This protocol determines whether an analog is a reversible inhibitor (like α-MO) or a time-dependent irreversible inhibitor (like DFMO).
1. Enzyme Preparation & Dialysis (The Validation Step):
-
Incubate recombinant human ODC (0.5 μg) with 100 μM of the test analog in assay buffer (50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM PLP) for 30 minutes at 37°C.
-
Causality Check: Subject half of the sample to rapid spin-column dialysis against inhibitor-free buffer. If activity is restored post-dialysis, the inhibitor is reversible (α-MO). If activity remains dead, it is covalent (DFMO).
2. Time-Dependent Pre-incubation:
-
Mix ODC with varying concentrations of the irreversible inhibitor (e.g., 0, 10, 50, 100, 500 μM α-Ethynylornithine).
-
Incubate at 37°C. At precise intervals (
= 0, 2, 5, 10, 20 min), withdraw 10 μL aliquots.
3. Radiometric Activity Assay:
-
Transfer the 10 μL aliquot into a reaction vial containing 90 μL of assay buffer spiked with 0.5 mM L-[1-
C]ornithine (0.5 μCi). -
Seal the vial with a center well containing filter paper soaked in 20 μL of hyamine hydroxide (to trap evolved
CO ). -
Incubate for 30 minutes, terminate the reaction with 0.5 M citric acid, and quantify the trapped
CO via liquid scintillation counting.
4. Data Analysis:
-
Plot the natural log of remaining enzyme activity versus pre-incubation time. Irreversible inhibitors will yield a family of straight lines with slopes corresponding to the pseudo-first-order rate constant (
). Plotting vs. yields the and the maximal inactivation rate ( ).
Protocol 2: Intracellular Target Engagement & Polyamine Depletion
To prove that the biochemical inhibition translates to cellular efficacy, intracellular polyamine pools must be quantified.
1. Cell Culture & Treatment:
-
Seed HT-29 colon carcinoma cells at
cells/well in 6-well plates. -
Treat with 1-5 mM of α-MO or DFMO for 48 hours. Logic: High doses are required because natural L-ornithine continuously competes with the drug for the ODC active site.
2. Polyamine Extraction:
-
Wash cells with cold PBS and lyse in 0.2 M perchloric acid (PCA). Incubate on ice for 30 min to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 min. The supernatant contains the free polyamines.
3. Dansylation & HPLC Analysis:
-
React 100 μL of the PCA extract with 200 μL of saturated sodium carbonate and 400 μL of dansyl chloride (5 mg/mL in acetone) at 70°C for 15 minutes.
-
Causality Check: Dansylation attaches a fluorescent tag to the primary amines of putrescine, spermidine, and spermine, allowing for highly sensitive detection.
-
Extract the derivatized polyamines into toluene, evaporate, and resuspend in acetonitrile.
-
Inject onto a C18 Reverse-Phase HPLC column using a water/acetonitrile gradient. Detect fluorescence at Ex 340 nm / Em 515 nm.
-
Expected Result: Effective ODC inhibition by DFMO will show a near-total depletion of the putrescine peak and a severe reduction in spermidine, validating on-target intracellular blockade.
References
-
Bey, P., et al. "Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site." Journal of Medicinal Chemistry, 1978.[Link]
-
Danzin, C., et al. "alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase." Journal of Medicinal Chemistry, 1981.[Link]
-
Casero, R. A., et al. "Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases." MDPI, 2018.[Link]
-
Prell, E., et al. "Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors." ACS Medicinal Chemistry Letters, 2025.[Link]
-
Niemann, G., et al. "Panagrellus redivivus ornithine decarboxylase: structure of the gene, expression in Escherichia coli and characterization of the recombinant protein." Biochemical Journal, 1996.[Link]
-
National Center for Biotechnology Information. "alpha-Methylornithine | C6H14N2O2 | CID 2113." PubChem Database. [Link]
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- 3. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panagrellus redivivus ornithine decarboxylase: structure of the gene, expression in Escherichia coli and characterization of the recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Independent Verification of 2,5-Diamino-2-methylpentanoic Acid Hydrochloride: A Comparative Guide to ODC Inhibition
Executive Summary
In the landscape of antiproliferative research, targeting polyamine biosynthesis remains a highly effective strategy for arresting rapid cellular growth[1]. 2,5-Diamino-2-methylpentanoic acid hydrochloride , commonly known as α-methylornithine, is a potent, reversible inhibitor of ornithine decarboxylase (ODC)[2][3].
This guide provides drug development professionals and application scientists with an objective, data-driven comparison between α-methylornithine and the clinical standard, Eflornithine (DFMO)[4][5]. By exploring their divergent mechanisms of action and providing self-validating experimental protocols, this document serves as a comprehensive framework for independently verifying their cytostatic properties in vitro.
Mechanistic Framework: Targeting Polyamine Biosynthesis
Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycations essential for DNA stabilization, RNA translation, and the progression of cells from the G1 to the S phase of the cell cycle[1][6]. The rate-limiting step in their production is the decarboxylation of L-ornithine to putrescine, catalyzed by the enzyme ODC[4].
While both α-methylornithine and DFMO target this exact biochemical node, their enzymatic interactions are fundamentally different:
-
α-Methylornithine (Competitive Inhibition): As a structural analog of L-ornithine, it occupies the ODC active site but resists decarboxylation. Because the binding is non-covalent, its inhibitory effect is reversible and depends on maintaining an intracellular concentration that outcompetes endogenous L-ornithine.
-
DFMO (Irreversible Inhibition): DFMO is an enzyme-activated "suicide" inhibitor. Once it enters the ODC active site, it forms a permanent covalent bond, irreversibly inactivating the enzyme[4][5]. Restoration of polyamine synthesis requires de novo transcription and translation of new ODC proteins.
Fig 1. Polyamine biosynthesis pathway and points of ODC inhibition.
Comparative Profiling: α-Methylornithine vs. DFMO
When designing an antiproliferative assay, selecting the correct inhibitor dictates the temporal dynamics of your experiment. The table below summarizes the critical operational and biochemical differences between the two compounds.
| Feature | 2,5-Diamino-2-methylpentanoic acid (α-Methylornithine) | Eflornithine (DFMO) |
| IUPAC Name | 2,5-diamino-2-methylpentanoic acid | 2-(difluoromethyl)-2,5-diaminopentanoic acid |
| Mechanism of Action | Competitive, reversible ODC inhibitor | Enzyme-activated, irreversible suicide ODC inhibitor[4] |
| Enzyme Target | Ornithine Decarboxylase (ODC)[3] | Ornithine Decarboxylase (ODC)[4] |
| Primary Cellular Effect | Cytostatic (G1 phase arrest)[5] | Cytostatic (G1 phase arrest)[5][6] |
| Reversibility by Washout | Yes (rapid restoration of ODC activity) | No (requires de novo enzyme synthesis)[4] |
| Rescue by Exogenous Polyamines | Yes (Putrescine/Spermidine) | Yes (Putrescine/Spermidine)[6] |
| Typical In Vitro Working Conc. | 1.0 - 5.0 mM | 0.1 - 5.0 mM[7] |
Experimental Validation Protocols (Self-Validating Systems)
To independently verify the efficacy of α-methylornithine, researchers must differentiate between true polyamine-depletion cytostasis and off-target chemical toxicity. We achieve this using a Polyamine Rescue Assay .
Causality Principle: If α-methylornithine arrests cell growth strictly by inhibiting ODC, supplementing the culture media with downstream products (exogenous putrescine) will bypass the enzymatic blockade and completely restore normal proliferation rates. If the cells die despite putrescine supplementation, the compound is exhibiting off-target toxicity.
Fig 2. Self-validating experimental workflow for polyamine rescue assays.
Protocol A: Proliferation and Polyamine Rescue Assay
-
Cell Seeding: Seed highly proliferative cells (e.g., HCT116 or HeLa) in a 96-well plate at 2,000 cells/well. Allow 24 hours for attachment.
-
Treatment Arm Setup: Establish the following self-validating matrix:
-
Arm 1 (Vehicle Control): Standard culture media.
-
Arm 2 (Inhibition): Media + 2.5 mM α-Methylornithine.
-
Arm 3 (Rescue): Media + 2.5 mM α-Methylornithine + 10 µM Putrescine.
-
Arm 4 (Toxicity Control): Media + 10 µM Putrescine alone.
-
-
Incubation: Culture for 72 hours at 37°C, 5% CO₂. (Polyamines have a long intracellular half-life; 72 hours ensures pre-existing pools are depleted prior to G1 arrest)[6].
-
Quantification: Measure viable biomass using a BrdU incorporation assay or standard resazurin reduction.
-
Validation Check: Arm 2 should exhibit >60% growth inhibition relative to Arm 1. Arm 3 must restore proliferation to >90% of Arm 1, proving the antiproliferative effect is strictly on-target.
Protocol B: Intracellular Polyamine Quantification via HPLC
To confirm target engagement at the molecular level, intracellular polyamine pools must be quantified.
-
Harvesting: Collect
cells from Arms 1 and 2. Wash twice with ice-cold PBS to remove trace extracellular polyamines. -
Extraction: Lyse the cell pellets in 200 µL of 0.2 M Perchloric Acid (PCA). PCA precipitates heavy proteins while keeping polyamines in the soluble supernatant.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Derivatization: React the supernatant with Dansyl Chloride (incubate at 60°C for 1 hour in the dark). This step is non-negotiable, as polyamines lack natural chromophores and require derivatization for fluorescence detection.
-
HPLC Analysis: Inject onto a C18 Reverse-Phase HPLC column using a water/methanol gradient. Detect fluorescence at Ex 340 nm / Em 515 nm. Successful ODC inhibition will show a near-total collapse of the putrescine peak and a severe reduction in the spermidine peak.
References
-
Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo - Cancer Letters - 2
-
alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem (NIH) - 3
-
Polyamines and cancer: Old molecules, new understanding - Nature Reviews Cancer - 1
-
Growth regulatory effects of cyclic AMP and polyamine depletion are dissociable in cultured mouse lymphoma cells - Journal of Cellular Physiology (PMC) -6
-
Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - MDPI - 4
-
Effect of Alpha-Difluoromethylornithine Alone and in Combination With Doxorubicin Hydrochloride... - PubMed - 7
-
Development of Difluoromethylornithine (DFMO) as a Chemoprevention Agent - Clinical Cancer Research (AACR) - 5
-
Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - Journal of Medicinal Chemistry - 8
-
alpha-oxo acid decarboxylase (Polyamine Rescue Mechanisms) - Science.gov - 9
Sources
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- 2. Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Growth regulatory effects of cyclic AMP and polyamine depletion are dissociable in cultured mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of alpha-difluoromethylornithine alone and in combination with doxorubicin hydrochloride, cis-diamminedichloroplatinum (II), and vinblastine sulfate on the growth of P3J cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. alpha-oxo acid decarboxylase: Topics by Science.gov [science.gov]
Benchmarking Guide: 2,5-Diamino-2-methylpentanoic acid HCl vs. Standard ODC Inhibitors
Executive Summary
In the study of polyamine biosynthesis, 2,5-Diamino-2-methylpentanoic acid hydrochloride (commonly referred to as
While DFMO (Difluoromethylornithine) remains the clinical "gold standard" for ODC inhibition, its mechanism is irreversible (suicide inhibition) .[1] This guide delineates why
Quick Verdict: Selection Matrix
| Feature | DFMO (Eflornithine) | |
| Mechanism | Competitive (Reversible) | Suicide (Irreversible) |
| Binding Kinetics | Equilibrium-dependent | Time-dependent saturation |
| Enzyme Recovery | Yes (via dialysis/washout) | No (requires new protein synthesis) |
| Primary Use Case | Kinetic studies, reversible cell cycle arrest | Chemoprevention, stable knockdown |
Mechanistic Benchmarking
To understand the performance difference, one must analyze the interaction at the ODC active site. ODC catalyzes the decarboxylation of L-Ornithine to Putrescine, the rate-limiting step in polyamine synthesis.[2][3][4][5]
The Competitive Advantage
-MeOrn acts as a substrate analog. It competes with L-Ornithine for the active site but is decarboxylated approximately 6,000 times slower than the natural substrate [1]. This creates a "traffic jam" at the active site without permanently destroying the enzyme.The Suicide Standard (DFMO)
DFMO is an enzyme-activated irreversible inhibitor.[4][6] It undergoes decarboxylation by ODC, generating a reactive intermediate that forms a covalent bond with the active site residue (Cys-360 or Lys-69), permanently inactivating the enzyme [2].
Pathway Visualization
The following diagram illustrates the divergent inhibition pathways within the polyamine synthesis cascade.
Figure 1: Mechanism of Action Comparison.
Experimental Benchmarking Data
When designing an assay, the choice of inhibitor dictates the mathematical model used for analysis.
Comparative Kinetics Table
| Parameter | DFMO (Standard) | Note | |
| Inhibition Type | Competitive | Irreversible (Mechanism-based) | |
| ~2.0 - 5.0 | N/A (Uses | ||
| Rapid equilibrium | ~1.3 | DFMO binds tightly before covalent bond formation. | |
| Cellular | Higher (Requires continuous presence) | Lower (Hit-and-run effect) | DFMO is effective even after washout due to covalent bonding. |
| Half-Life on Enzyme | Transient | Infinite (Covalent) | Critical for washout experiments. |
Scientist's Insight: If your experiment requires checking if cell growth inhibition is reversible (e.g., distinguishing between cytostatic and cytotoxic effects), you must use
Validated Protocol: C-Ornithine Decarboxylase Assay
To benchmark
Principle
ODC decarboxylates L-[1-
Reagents & Equipment[3][7][8]
-
Substrate: L-[1-
C]Ornithine (Specific Activity > 50 mCi/mmol).[3] -
Enzyme Buffer: 25 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 50
M Pyridoxal-5-phosphate (PLP). -
Inhibitor:
-MeOrn (dissolved in buffer). -
Trapping Agent: Hyamine Hydroxide or 1M KOH.
-
Stop Solution: 2M Citric Acid or 10% TCA.
Step-by-Step Workflow
-
Preparation:
-
Harvest cells/tissue in Enzyme Buffer. Sonication is preferred over detergent lysis to preserve ODC structure.
-
Centrifuge at 12,000 x g for 20 min at 4°C. Collect supernatant (cytosolic ODC).
-
-
Reaction Assembly (in sealed vials with center wells):
-
Control: 100
L Lysate + Buffer (No Inhibitor). -
Test: 100
L Lysate + Buffer + -MeOrn (Range: 0.1 M - 100 M). -
Blank: Buffer only (No Lysate).
-
-
Initiation:
-
Add 50
L of Substrate Mix (L-Ornithine + 0.5 Ci C-Ornithine). -
IMMEDIATELY seal the vial. Ensure the center well contains a filter paper wick soaked in 20
L Hyamine Hydroxide.
-
-
Incubation:
-
Incubate at 37°C for 30–60 minutes in a shaking water bath.
-
-
Termination & Capture:
-
Inject 200
L of Stop Solution (Citric Acid) through the rubber septum directly into the reaction mixture (DO NOT hit the center well). -
Incubate for an additional 30 minutes at 37°C. Causality: The acid releases dissolved CO
from the liquid phase, driving it into the alkaline trap in the center well.
-
-
Quantification:
-
Remove the center well/filter paper.
-
Place in scintillation fluid.
-
Count on a Liquid Scintillation Counter.
-
Assay Workflow Diagram
Figure 2: Radiometric ODC Assay Workflow. The critical step is the acidification (Step 5) to drive evolved
Stability & Handling
-
Solubility: 2,5-Diamino-2-methylpentanoic acid HCl is highly soluble in water (>50 mg/mL).
-
Storage: Store desicated at -20°C. Solutions are stable at 4°C for 1 week, but freeze-thaw cycles should be avoided to prevent hydrolysis or oxidation.
-
pH Sensitivity: ODC activity is highly pH dependent (Optimum pH 7.2–7.5). Ensure the addition of the inhibitor (as an HCl salt) does not acidify the reaction buffer; re-adjust pH if working with high concentrations (>10 mM).
References
-
Bertoldi, M., et al. (1999). Ornithine and glutamate decarboxylases catalyse an oxidative deamination of their alpha-methyl substrates.[8] Biochemical Journal, 342(Pt 3), 525–532.
-
Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (E.C. 4.1.1.17) by substrate and product analogues. Journal of the American Chemical Society, 100(8), 2551–2553.
-
Quenneville, A., et al. (2004). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.[9] Biochemical Journal, 378(Pt 3), 951–957.
-
Heby, O., et al. (2003). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Nature Protocols (Adapted methods).
Sources
- 1. Frontiers | The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective [frontiersin.org]
- 2. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]
- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases [mdpi.com]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A structural insight into the inhibition of human and Leishmania donovani ornithine decarboxylases by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine and glutamate decarboxylases catalyse an oxidative deamination of their alpha-methyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]
Replicating studies on 2,5-Diamino-2-methylpentanoic acid hydrochloride's biological activity
Comparative Guide: Replicating Biological Activity Studies of 2,5-Diamino-2-methylpentanoic Acid HCl ( -Methylornithine)[1]
Executive Summary & Mechanistic Distinction
In the landscape of polyamine biosynthesis inhibition,
While both compounds target Ornithine Decarboxylase (ODC) —the rate-limiting enzyme converting ornithine to putrescine—their mechanisms are fundamentally different. This guide details the replication of studies distinguishing these mechanisms, specifically focusing on the reversible competitive inhibition of
The Core Mechanistic Divergence
- -Methylornithine: Acts as a potent, reversible competitive inhibitor .[1] It binds to the active site, competing with the natural substrate (Ornithine), but does not covalently modify the enzyme.[1] Crucially, this often leads to a paradoxical stabilization and accumulation of ODC protein , even while enzymatic activity is blocked.[1]
-
DFMO (Eflornithine): Acts as an enzyme-activated irreversible inhibitor (suicide substrate) .[1] It forms a covalent intermediate with the PLP cofactor or the enzyme active site (Cys360), permanently inactivating the specific enzyme molecule.
Pathway Visualization
The following diagram illustrates the polyamine pathway and the specific intervention points of these inhibitors.
Figure 1: Polyamine biosynthetic pathway highlighting the competitive inhibition by
Comparative Performance Data
When replicating studies, anticipated values are critical for validation. The table below summarizes the kinetic parameters you should expect when comparing
| Feature | DFMO (Eflornithine) | L-Ornithine (Substrate) | |
| Mechanism | Competitive, Reversible | Irreversible (Suicide) | Substrate |
| Binding Affinity ( | |||
| Duration of Effect | Transient (Washout restores activity) | Long-lasting (Requires new protein synthesis) | N/A |
| Effect on ODC Protein Level | Increases (Stabilizes enzyme) | Decreases or Neutral | Neutral |
| Cellular Uptake | Transport via System A/L | Transport via System A/L | Transport via System A/L |
| Primary Utility | Studying enzyme turnover/kinetics | Chemoprevention, Trypanosomiasis | Metabolic baseline |
Expert Insight: In your replication, if you observe inhibition of activity but an increase in enzyme mass (detectable via Western Blot), your
-MeOrn is working correctly.[1] This "stabilization" against proteasomal degradation is a hallmark of high-affinity competitive inhibitors of ODC.
Replicating the ODC Inhibition Assay (The Gold Standard)
To scientifically validate the biological activity of 2,5-Diamino-2-methylpentanoic acid HCl, you must use the
Protocol Overview: Radiometric Capture
Objective: Quantify the release of
Materials Required:
-
Enzyme Source: Cytosolic extract from stimulated cells (e.g., TPA-stimulated mouse epidermis or androgen-stimulated mouse kidney) or recombinant human ODC.[1]
-
Substrate: L-[1-
]Ornithine (Specific activity: ~50 mCi/mmol). -
Inhibitor: 2,5-Diamino-2-methylpentanoic acid HCl (dissolved in water; prepare fresh 100 mM stock).[1]
-
Cofactor: Pyridoxal 5'-phosphate (PLP) - Critical: ODC is PLP-dependent.[1][2]
-
Capture System: Whatman 3MM paper discs soaked in Hyamine Hydroxide (1M in methanol) or NCS tissue solubilizer.
-
Reaction Vessel: 15 mL tubes with rubber stoppers equipped with center wells (plastic buckets) to hold the capture paper.
Step-by-Step Workflow
-
Preparation of Reaction Mix (Total Vol: 200
L):-
Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT.
-
Cofactor: 50
M PLP. -
Inhibitor: Add
-MeOrn at varying concentrations (0, 0.1, 1, 10, 100 M).[1] -
Enzyme: Add 50-100
g of cytosolic protein. -
Pre-incubation:[1][4] Incubate for 10 minutes at 37°C. (Note: For DFMO, longer pre-incubation increases inhibition; for
-MeOrn, equilibrium is reached rapidly).[1]
-
-
Initiation:
-
Add L-[1-
]Ornithine (0.2 Ci per tube) mixed with unlabeled ornithine to a final concentration of 0.2 mM (approx. ).
-
-
Incubation & Capture:
-
Immediately seal the tube with the rubber stopper containing the Hyamine-soaked filter paper in the center well.
-
Incubate at 37°C for 30-60 minutes in a shaking water bath.
-
-
Termination:
-
Inject 200
L of 10% Trichloroacetic Acid (TCA) or 1M Citric Acid through the stopper directly into the reaction mix (do not hit the center well). -
This stops the reaction and liberates dissolved
from the liquid phase. -
Continue incubation for 30 minutes to ensure all
is trapped by the Hyamine wick.
-
-
Quantification:
-
Remove the center well/filter paper.
-
Place in scintillation fluid.
-
Count DPM (Disintegrations Per Minute).
-
Experimental Logic Diagram
Figure 2: Workflow for the radiometric ODC inhibition assay.
Secondary Validation: Cell Proliferation & Reversibility
To distinguish
-
Seed Cells: Use L1210 leukemia or HCT116 colon cancer cells.
-
Treatment: Treat Group A with
-MeOrn (5 mM) and Group B with DFMO (5 mM) for 24 hours. -
Washout: Remove media, wash 2x with PBS, and replace with drug-free media.[1]
-
Readout: Measure ODC activity 4 hours post-washout.
-
Prediction: Cells treated with
-MeOrn will show rapid recovery of ODC activity (inhibitor removed, enzyme intact).[1] -
Prediction: Cells treated with DFMO will show minimal recovery (enzyme covalently destroyed; requires new synthesis).
-
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Background Counts | Volatile impurity in | Acidify a substrate aliquot and dry down before use to remove pre-existing |
| No Inhibition with | Competition with high endogenous Ornithine | Dialyze the enzyme preparation to remove endogenous amino acids before the assay. |
| Variable Data | Inconsistent CO2 trapping | Ensure the filter paper is fully saturated with Hyamine and the stopper seal is airtight. |
References
-
Pegg, A. E., & McGill, S. (1995).[1] Decarboxylation of Ornithine and Lysine. In Methods in Enzymology (Vol. 248, pp. 88-93).[1] Academic Press.
-
Metcalf, B. W., et al. (1978).[1] Catalytic irreversible inhibition of mammalian ornithine decarboxylase (ODC) by substrate and product analogues.Journal of the American Chemical Society, 100(8), 2551-2553.[1]
-
Mamont, P. S., et al. (1976).[1] alpha-Methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture.[1]Proceedings of the National Academy of Sciences, 73(5), 1626-1630.[1]
-
Casero, R. A., & Woster, P. M. (2009).[1] Recent advances in the development of polyamine analogues as antitumor agents.[3]Journal of Medicinal Chemistry, 52(15), 4551–4573.[1]
Sources
- 1. 2,5-diamino-2-methylpentanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | C25H44N2O4 | CID 71558785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis methods for alpha-methylornithine
Comparative Synthesis Guide: -Methylornithine
Executive Summary & Strategic Analysis
For drug development professionals, the synthesis of
This guide compares three distinct synthetic methodologies:
-
Bucherer-Bergs Reaction: The industrial baseline for bulk, racemic material.
-
Schöllkopf Bis-Lactim Ether: The "Gold Standard" for high-purity, early-phase discovery.
-
Asymmetric Phase-Transfer Catalysis (PTC): The modern solution for scalable, catalytic stereoselection.
Method 1: The Industrial Baseline (Bucherer-Bergs)
Best For: Bulk standards, cost-sensitive projects where racemic material is acceptable, or as a precursor for enzymatic resolution.
Mechanism & Rationale
The Bucherer-Bergs reaction is a multicomponent condensation of a ketone, potassium cyanide, and ammonium carbonate.[2][3][4][5] For
Key Precursor: 5-phthalimidopentan-2-one (Protected amino-ketone).
Protocol: Racemic -MeOrn Synthesis
Step 1: Hydantoin Formation [2][4][5]
-
Charge a pressure reactor with 5-phthalimidopentan-2-one (1.0 eq) dissolved in 50% EtOH/H₂O.
-
Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq). Caution: Cyanide protocols require specific safety scrubbing systems.
-
Heat to 60°C for 12 hours. The reaction proceeds via a cyanohydrin intermediate which cyclizes to form the 5-methyl-5-(3-phthalimidopropyl)hydantoin.
-
Workup: Acidify to pH 2 to precipitate the hydantoin. Filtration yields a white solid (Typical Yield: 75-80%).
Step 2: Hydrolysis
-
Reflux the hydantoin in 6M HCl or 4M NaOH (sealed tube, 150°C) for 24-48 hours. This harsh step opens the hydantoin ring and cleaves the phthalimide protecting group simultaneously.
-
Purification: Ion-exchange chromatography (Dowex 50W) is required to remove salts.
-
Result: D,L-
-Methylornithine (Racemic).
Critical Insight: To obtain enantiopure material from this route, an enzymatic resolution (e.g., using acylase I on the N-acetyl derivative) is required, effectively halving the yield to <40%.
Method 2: The Precision Standard (Schöllkopf Bis-Lactim Ether)
Best For: Gram-scale synthesis where >98% ee is non-negotiable and cost is secondary.
Mechanism & Rationale
This method utilizes a chiral auxiliary (valine-derived) to shield one face of the enolate.[6] We start with the bis-lactim ether derived from Cyclo(L-Val-L-Ala) . The alanine methyl group becomes the
Protocol: Asymmetric Alkylation[7][8][9][10][11]
Step 1: Lithiation [7]
-
Charge a flame-dried flask with the Bis-Lactim Ether (1.0 eq) in dry THF under Argon.
-
Cool to -78°C.
-
Add n-BuLi (1.05 eq) dropwise. Stir for 30 mins. The bulky isopropyl group of the valine moiety forces the lithium enolate into a specific conformation.
Step 2: Electrophilic Trap
-
Add 3-bromopropylphthalimide (1.1 eq) (dissolved in THF) slowly to the enolate solution.
-
Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench with sat. NH₄Cl.[4]
Step 3: Hydrolysis
-
Dissolve the alkylated intermediate in 0.25N HCl/THF.
-
Stir at room temperature for 3 days. This mild hydrolysis cleaves the auxiliary (releasing L-Valine methyl ester) and yields the target amino acid ester.
-
Separation: The target
-MeOrn methyl ester is separated from the valine auxiliary via distillation or chromatography.
Self-Validating Check:
Method 3: The Scalable Asymmetric Route (Catalytic PTC)
Best For: Process scale-up (>100g) and modern drug development.
Mechanism & Rationale
This method uses the O'Donnell Schiff Base (derived from Alanine tert-butyl ester) and a chiral quaternary ammonium catalyst (Maruoka or Cinchona-derived). It avoids stoichiometric auxiliaries, offering superior atom economy.
Protocol: Catalytic Enantioselective Alkylation[7][8][11]
Reagents:
-
Substrate: N-(Diphenylmethylene)alanine tert-butyl ester.
-
Electrophile: N-(3-Bromopropyl)phthalimide.
-
Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) (1 mol%).
-
Base: 50% KOH (aq).
Workflow:
-
Biphasic Setup: Dissolve the Schiff base (1.0 eq) and Electrophile (1.2 eq) in Toluene. Add the Catalyst (0.01 eq).
-
Initiation: Add 50% KOH at 0°C. Vigorous stirring is essential to maximize the interfacial area.
-
Reaction: Monitor by HPLC. The lipophilic catalyst transports the hydroxide to the interface, deprotonating the Schiff base. The chiral ion pair then reacts with the alkyl halide in the organic phase.
-
Workup: Separate phases. Wash organic layer with water.
-
Deprotection: Treat the crude oil with 1M Citric Acid (THF/Water) to cleave the imine. The tert-butyl ester and phthalimide groups can be removed subsequently or retained for peptide coupling.
Head-to-Head Comparison
| Feature | Bucherer-Bergs | Schöllkopf Bis-Lactim | Asymmetric PTC (O'Donnell) |
| Stereochemistry | Racemic (0% ee) | Excellent (>95% ee) | Very Good (90-98% ee) |
| Overall Yield | 60-70% | 45-55% (due to hydrolysis) | 85-95% |
| Atom Economy | High | Low (Stoichiometric auxiliary) | High (Catalytic) |
| Scalability | Excellent (Kg to Ton) | Poor (Reagent cost/volume) | Good (Kg scale feasible) |
| Cost Driver | Resolution step | Chiral Auxiliary | Chiral Catalyst (Initial investment) |
| Operational Difficulty | Low (Robust) | High (Cryogenic, moisture sensitive) | Medium (Biphasic control) |
Visualized Pathways
Diagram 1: Synthesis Decision Tree
Caption: Logical flow for selecting the optimal synthesis method based on project phase and stereochemical requirements.
Diagram 2: Mechanism of PTC Stereocontrol
Caption: The interfacial mechanism where the chiral catalyst (Q) controls the facial selectivity of the alkylation.*
References
-
Bucherer-Bergs Reaction Mechanism & History
-
Schöllkopf Bis-Lactim Ether Method
-
Asymmetric Phase-Transfer Catalysis (O'Donnell Method)
- O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral and Chiral Catalysts". Accounts of Chemical Research, 37(8), 506–517.
-
Maruoka Catalyst Application (High Efficiency PTC)
- Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis".
-
Alpha-Methyl Amino Acid Properties
- Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide structures containing Aib residues". Biochemistry, 29(29), 6747–6756. (Context on conformational restriction of alpha-methyl AAs).
Sources
- 1. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2,5-Diamino-2-methylpentanoic acid hydrochloride
Part 1: Executive Safety Directive
2,5-Diamino-2-methylpentanoic acid hydrochloride (also known as 2-Methylornithine HCl) is a non-proteinogenic alpha-methyl amino acid. While often categorized generically as an irritant, its structural similarity to Ornithine Decarboxylase (ODC) inhibitors (e.g., Eflornithine) mandates that it be handled as a potential bioactive agent capable of modulating cell proliferation.
Core Safety Philosophy: Treat this compound not merely as a chemical irritant, but as a pharmacologically active substance. The primary safety objective is Zero Inhalation and Zero Dermal Absorption .
Quick Reference: Hazard & PPE Matrix
| Parameter | Specification |
| GHS Classification | Warning : Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 (Respiratory) [1, 2].[3] |
| Physical State | Hygroscopic crystalline powder (High static potential). |
| Primary Risk | Mucous membrane inflammation; potential enzyme inhibition (ODC). |
| Min. PPE Profile | Level 2 : Nitrile Gloves (Double), Safety Goggles, Lab Coat, N95/P100 (if outside hood). |
| Containment | Mandatory : Chemical Fume Hood or Powder Weighing Station. |
Part 2: Technical Hazard Analysis (The "Why")
To enforce safety, one must understand the mechanism of toxicity.
-
Bioactivity (ODC Inhibition): 2,5-Diamino-2-methylpentanoic acid is a competitive inhibitor of Ornithine Decarboxylase (ODC). ODC is the rate-limiting enzyme in polyamine synthesis, essential for cell growth. While less potent than its fluorinated analog (Eflornithine), accidental systemic absorption can theoretically disrupt cellular homeostasis in rapidly dividing tissues [3].
-
Acidity & Irritation: As a hydrochloride salt, hydrolysis on moist surfaces (mucous membranes, sweaty skin) releases hydrochloric acid (HCl) equivalents, causing immediate chemical irritation or burns depending on concentration.
-
Physical Behavior: The alpha-methyl group disrupts crystal lattice packing compared to native ornithine, often resulting in a "fluffy" powder prone to static charging. This increases the risk of aerosolization during weighing.
Part 3: Personal Protective Equipment (PPE) Specifications
This protocol uses a Multi-Layer Barrier Strategy to prevent exposure.
Respiratory Protection (Critical)
-
Primary Barrier: Engineering controls (Fume Hood).
-
Secondary Barrier: If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required. Simple surgical masks provide insufficient protection against bioactive dusts.
Dermal Protection (Glove Selection)
Amino acid salts are generally polar and water-soluble.
-
Material: Nitrile (0.11 mm minimum thickness).
-
Technique: Double-gloving is recommended during weighing to prevent cross-contamination of the "clean" outer lab environment.
-
Breakthrough Time: >480 minutes for solid powder; <60 minutes if dissolved in aqueous acid/base (change immediately upon splash).
Ocular Protection
-
Requirement: Chemical Safety Goggles (indirect venting).
-
Contraindication: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.
Visual Workflow: PPE Donning Sequence
Caption: Sequential donning procedure ensuring 'Over-Cuff' sealing of outer gloves to prevent wrist exposure.
Part 4: Operational Handling & Storage
Storage Protocol
-
Condition: Store at -20°C (Desiccated).
-
Hygroscopicity Management: The HCl salt will absorb atmospheric moisture, turning into a sticky gum that is difficult to handle and prone to degradation.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation inside the container.
Weighing & Solubilization
The "Static Trap" Issue: Alpha-methyl amino acids often carry static charges.
-
Step 1: Place an ionizing bar or anti-static gun near the balance if available.
-
Step 2: Use a closed weighing vessel (e.g., tared scintillation vial) rather than weighing paper. This prevents powder dispersal during transfer.
-
Step 3: Dissolve the solid immediately after weighing.
-
Solubility: Highly soluble in water (>50 mg/mL).
-
Note: The solution will be acidic (pH ~3-4). Neutralize with NaOH or buffer only if the experimental protocol allows.
-
Spill Management
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (to dampen) and wipe up to prevent dust generation.
-
Liquid Spill: Neutralize with weak base (Sodium Bicarbonate) if volume is significant, then absorb with vermiculite.
Part 5: Disposal & Waste Management[4]
Disposal must comply with local environmental regulations (RCRA in US). As a research chemical with potential bioactivity, it should not be sewered.
Waste Classification
-
Solid Waste: Hazardous Chemical Waste (Label: "2-Methylornithine HCl - Irritant").
-
Liquid Waste: Aqueous waste streams containing this compound should be collected in "Aqueous Toxic" containers, not general drain disposal.
Visual Workflow: Disposal Decision Tree
Caption: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance.
Part 6: References
-
Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (ODC) by substrate and product analogues. Journal of the American Chemical Society. (Contextual grounding for bioactivity mechanism).
-
PubChem . (2024). Compound Summary: 2-Methylornithine. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
